Glycylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
| Record name | Glycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the molecular structure of Glycylalanine
An In-depth Technical Guide to the Molecular Structure of Glycylalanine
Introduction
This compound (Gly-Ala) is a dipeptide formed from the constituent amino acids glycine (B1666218) and alanine (B10760859). As the second simplest dipeptide after glycylglycine, it serves as a crucial model system in computational and experimental studies of peptide structure, folding dynamics, and hydration.[1] Its structure embodies the fundamental peptide bond that constitutes the backbone of all proteins. This document provides a comprehensive technical overview of the molecular structure of this compound, its stereoisomeric forms, physicochemical properties, and the experimental methodologies used for its synthesis and structural characterization.
Molecular Structure and Conformation
This compound is formed through a condensation reaction where the carboxyl group of glycine forms a peptide (amide) bond with the amino group of alanine, with the elimination of a water molecule.[2] Glycine serves as the N-terminal residue and alanine as the C-terminal residue.[1]
IUPAC Name: 2-[(2-aminoacetyl)amino]propanoic acid[3] Molecular Formula: C₅H₁₀N₂O₃[4] Molecular Weight: 146.14 g/mol [4]
The molecule possesses key functional groups: a terminal amino group (-NH₂), a terminal carboxyl group (-COOH), and a central amide group (-CONH-). The planarity of the peptide bond significantly influences the conformational freedom of the peptide backbone. The overall conformation is determined by the torsion angles (phi, ψ) around the Cα-N and Cα-C' bonds, respectively. Studies involving molecular dynamics simulations have been used to investigate the conformational distributions and dynamics of this compound in aqueous solutions.[5][6]
Stereoisomerism
The α-carbon of the alanine residue in this compound is a chiral center, meaning it is attached to four different groups. Consequently, this compound can exist as two distinct stereoisomers, or enantiomers: Glycyl-L-alanine (Gly-L-Ala) and Glycyl-D-alanine (Gly-D-Ala). Glycine, the N-terminal amino acid, is achiral as its α-carbon is bonded to two hydrogen atoms. The L-isomer is the naturally occurring form found in proteins. A 1:1 mixture of the L- and D-isomers is known as a racemic mixture, or Glycyl-DL-alanine (Gly-DL-Ala).[7]
Quantitative Structural and Physicochemical Data
The precise molecular geometry of this compound has been determined through X-ray crystallography. The following tables summarize key physicochemical properties and crystallographic data for its isomers.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Glycyl-L-alanine | Glycyl-DL-alanine | Reference |
| CAS Number | 3695-73-6 | 926-77-2 | [7][8] |
| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | [7][8] |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [7][8] |
| Melting Point | ~230°C (decomposes) | Not Available | [9] |
| pKa (α-COOH) | ~3.15 (at 25°C) | Not Available | [9] |
| pKa (α-NH₃⁺) | ~8.13 (estimated) | Not Available | [10] |
| Water Solubility | 698.6 g/L (at 25°C) | Not Available | [9] |
Note: pKa values for the dipeptide are influenced by the peptide bond. The listed values are experimental for the carboxyl group and estimated for the amino group based on typical peptide values.
Table 2: Bond Lengths and Angles for Glycyl-L-alanine Hydrochloride
Data obtained from X-ray diffraction analysis.[1]
| Bond | Length (Å) | Angle | Degrees (°) |
| Glycine Residue | |||
| N(1) - C(1) | 1.477 | N(1)-C(1)-C(2) | 110.1 |
| C(1) - C(2) | 1.516 | C(1)-C(2)-O(1) | 121.2 |
| C(2) - O(1) | 1.250 | C(1)-C(2)-N(2) | 116.5 |
| C(2) - N(2) | 1.325 | O(1)-C(2)-N(2) | 122.3 |
| Alanine Residue | |||
| N(2) - C(3) | 1.463 | C(2)-N(2)-C(3) | 121.6 |
| C(3) - C(4) (β-carbon) | 1.536 | N(2)-C(3)-C(5) | 109.9 |
| C(3) - C(5) | 1.545 | N(2)-C(3)-C(4) | 110.1 |
| C(5) - O(2) | 1.232 | C(4)-C(3)-C(5) | 111.4 |
| C(5) - O(3) | 1.339 | C(3)-C(5)-O(2) | 123.6 |
| C(3)-C(5)-O(3) | 111.6 | ||
| O(2)-C(5)-O(3) | 124.8 |
Experimental Protocols
Synthesis: Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is a classical method for preparing peptides.[11] The synthesis of Glycyl-L-alanine involves three main stages: protection of functional groups, coupling to form the peptide bond, and deprotection to yield the final dipeptide. The following is a generalized protocol based on common methods using Boc (tert-butyloxycarbonyl) for N-terminal protection and a methyl ester for C-terminal protection.[12]
1. Protection of Amino Acids:
-
N-terminal (Glycine): Glycine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions (e.g., in a dioxane/water mixture with NaOH) to yield N-Boc-glycine. The Boc group protects the amino functionality from reacting during the coupling step.
-
C-terminal (L-alanine): L-alanine is reacted with methanol (B129727) in the presence of a strong acid catalyst (e.g., thionyl chloride or HCl gas) to form L-alanine methyl ester hydrochloride. This protects the carboxyl group.
2. Peptide Bond Formation (Coupling):
-
N-Boc-glycine and L-alanine methyl ester hydrochloride are dissolved in an anhydrous organic solvent (e.g., dichloromethane, DCM).
-
A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator/racemization suppressant, like 1-Hydroxybenzotriazole (HOBt), are added to the cooled solution (0°C).
-
The reaction is stirred for several hours, allowing the activated carboxyl group of N-Boc-glycine to react with the free amino group of L-alanine methyl ester, forming the protected dipeptide (Boc-Gly-L-Ala-OMe). The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.
3. Deprotection:
-
Boc Removal: The protected dipeptide is treated with a strong acid, typically trifluoroacetic acid (TFA) in DCM, to remove the N-terminal Boc group.
-
Ester Hydrolysis (Saponification): The methyl ester is removed by saponification, which involves treating the dipeptide with a base (e.g., NaOH in methanol/water), followed by careful neutralization with acid to yield the final zwitterionic Glycyl-L-alanine product.
Structure Determination
The three-dimensional atomic arrangement of this compound is determined using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1 X-Ray Crystallography Protocol Outline X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles from a molecule in its crystalline state.[13]
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system. Single crystals are grown through slow evaporation, vapor diffusion, or cooling techniques.
-
Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]
-
Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final structure with high precision.[14]
4.2.2 NMR Spectroscopy Protocol Outline NMR spectroscopy determines the structure of peptides in solution, providing insights into their conformation and dynamics in a more native-like environment.[15]
-
Sample Preparation: A sample of this compound (typically >0.5 mM) is dissolved in a suitable solvent, usually water with 5-10% D₂O for the spectrometer's lock signal. The pH is adjusted to ensure stability and slow the exchange of amide protons.[16]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. For a dipeptide, key experiments include:
-
¹H 1D Spectrum: To identify the different proton resonances.
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through bonds (J-coupling), helping to assign protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for determining the 3D conformation.[17]
-
-
Resonance Assignment: The signals in the spectra are assigned to specific atoms in the molecule. For a dipeptide, this involves identifying the spin systems of glycine and alanine and then linking them based on NOEs observed between the residues.
-
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from J-coupling constants, are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the experimental data.
Conclusion
This compound, while simple in its composition, provides a foundational understanding of the structural chemistry of peptides. Its well-defined primary structure, stereochemistry, and conformational properties have been thoroughly characterized by a range of experimental techniques. The quantitative data on its bond lengths and angles, derived from crystallographic studies, offer a precise geometric description, while detailed synthetic and analytical protocols enable its preparation and investigation. This comprehensive knowledge base makes this compound an invaluable tool for researchers in biochemistry, drug design, and materials science, facilitating advancements in our understanding of more complex polypeptide and protein systems.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycyl-dl-alanine [webbook.nist.gov]
- 5. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-dl-alanine [webbook.nist.gov]
- 8. L-Alanine, N-glycyl- [webbook.nist.gov]
- 9. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Glycylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylalanine, a dipeptide comprised of glycine (B1666218) and alanine, serves as a fundamental building block in biochemistry and has applications in various scientific domains, including drug development and biotechnology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and metabolic fate.
Chemical and Physical Properties
This compound is a simple dipeptide whose properties are dictated by its constituent amino acids and the peptide bond linking them. It exists as different stereoisomers, with Glycyl-L-alanine being the most common in biological systems.
General and Chemical Properties
This table summarizes the fundamental chemical identifiers and properties of Glycyl-L-alanine.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid | [1] |
| Synonyms | Gly-Ala, Glycyl-L-alanine, H-Gly-Ala-OH | [1] |
| Molecular Formula | C₅H₁₀N₂O₃ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| CAS Number | 3695-73-6 (L-isomer) | [1] |
| Canonical SMILES | C--INVALID-LINK--NC(=O)CN | [1] |
| InChI Key | VPZXBVLAVMBEQI-VKHMYHEASA-N | [1] |
Physical Properties
The physical properties of Glycyl-L-alanine are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | ~230 °C (decomposes) | |
| Solubility in Water | 698.6 g/L at 24.99 °C | |
| pKa₁ (α-carboxyl group) | ~3.15 | |
| pKa₂ (α-amino group) | ~8.25 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of Glycyl-L-alanine
Glycyl-L-alanine can be synthesized through both solid-phase and solution-phase peptide synthesis methods.
This protocol outlines the manual synthesis of Glycyl-L-alanine on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-L-Ala-OH
-
Fmoc-Gly-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Alanine):
-
In a separate vial, activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF, DCM, and then DMF.
-
-
Second Amino Acid Coupling (Glycine):
-
Repeat the Fmoc deprotection step as described above.
-
Activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated glycine solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling and wash the resin as before.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude Glycyl-L-alanine amide under vacuum.
-
This protocol describes the synthesis of Glycyl-L-alanine in solution, which is often preferred for large-scale synthesis of short peptides.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Boc-Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Water/ethanol mixture for recrystallization
Procedure:
-
Coupling of Boc-Glycine and L-Alanine Methyl Ester:
-
Dissolve Boc-Glycine (1 eq.), L-Alanine methyl ester hydrochloride (1 eq.), and HOBt (1 eq.) in DCM and cool to 0 °C.
-
Slowly add a solution of DCC (1.1 eq.) in DCM.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-Ala-OMe.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide ester in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the resulting oil in methanol and add 1 M NaOH.
-
Stir for 2 hours at room temperature.
-
Neutralize the solution with 1 M HCl to yield crude Glycyl-L-alanine.
-
Purification by Recrystallization
Crude this compound can be purified by recrystallization to obtain a high-purity crystalline product.
Procedure:
-
Dissolve the crude Glycyl-L-alanine in a minimal amount of hot water/ethanol mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Analytical Methods
This method is suitable for assessing the purity of this compound and for its quantification.
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
NMR is used to confirm the structure of the synthesized this compound.
-
¹H NMR (500 MHz, D₂O):
-
δ 4.15 (q, 1H, CH of Ala)
-
δ 3.80 (s, 2H, CH₂ of Gly)
-
δ 1.45 (d, 3H, CH₃ of Ala)
-
-
¹³C NMR (125 MHz, D₂O):
-
δ 175.5 (C=O, Ala carboxyl)
-
δ 171.0 (C=O, Gly amide)
-
δ 51.0 (CH, Ala)
-
δ 43.0 (CH₂, Gly)
-
δ 17.0 (CH₃, Ala)
-
Biological Significance and Signaling Pathways
This compound is a naturally occurring dipeptide resulting from the digestion of dietary proteins and the turnover of endogenous proteins. While it is primarily known as a metabolic intermediate, its constituent amino acids, glycine and alanine, have significant biological roles.
Metabolic Fate of this compound
Upon absorption, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-alanine. These amino acids then enter their respective metabolic pathways.
Indirect Signaling via Glycine
While there is no direct evidence of this compound acting as a signaling molecule, its degradation product, glycine, has been shown to activate specific signaling pathways. For instance, glycine can activate the PI3K/mTORC1/p70S6K signaling pathway, which is involved in cell proliferation.[3] This suggests an indirect signaling role for this compound through its metabolic breakdown.
Conclusion
This compound is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis and analysis can be achieved through standard peptide chemistry techniques. While its primary biological role is that of a metabolic intermediate, the bioactivity of its constituent amino acids, particularly glycine, suggests that this compound may have indirect effects on cellular signaling pathways. This guide provides a solid foundation for researchers and professionals working with this compound, offering both the necessary background information and practical experimental protocols.
References
The Biological Role of Glycylalanine in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycylalanine (Gly-Ala) is a dipeptide composed of the amino acids glycine (B1666218) and alanine (B10760859). As a fundamental product of protein catabolism and a substrate for various peptidases, it represents an important, albeit transient, intermediate in cellular amino acid metabolism. This technical guide provides a comprehensive overview of the synthesis, degradation, transport, and metabolic fate of this compound. While specific signaling roles for this compound have not been elucidated, its metabolic impact is intrinsically linked to the cellular pools of its constituent amino acids, glycine and alanine, which are integral to a multitude of biosynthetic and energy-generating pathways. This document details the key enzymatic processes involving this compound, presents available quantitative data, outlines relevant experimental protocols for its study, and provides visual representations of its metabolic context.
Introduction
Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are continuously formed during the digestion of dietary proteins and the turnover of endogenous proteins. While many dipeptides are hydrolyzed in the gastrointestinal tract, a significant portion can be absorbed intact into the bloodstream and transported to various tissues. This compound, being a simple and common dipeptide, serves as an excellent model for understanding the broader role of dipeptides in cellular metabolism. Its biological significance lies in its function as a carrier of amino acids and as an intermediate that is rapidly hydrolyzed to release glycine and alanine, which are then utilized in numerous metabolic pathways.
Synthesis and Degradation of this compound
Synthesis: Peptide Bond Formation
This compound is formed through a condensation reaction between glycine and alanine, where the carboxyl group of glycine links to the amino group of alanine, forming a peptide bond and releasing a molecule of water. This process is a fundamental reaction in protein synthesis, catalyzed by ribosomes within the cell. In the context of protein degradation, this compound is a product of the breakdown of larger polypeptides by various proteases and peptidases.
Degradation: Hydrolysis by Peptidases
The primary metabolic fate of this compound in the cell is its rapid hydrolysis back into its constituent amino acids, glycine and alanine. This reaction is catalyzed by a class of enzymes known as dipeptidases, which are abundant in the cytoplasm and on the brush border of intestinal cells. The general reaction is as follows:
This compound + H₂O → Glycine + Alanine
These peptidases exhibit broad substrate specificity but are highly efficient in cleaving dipeptides.
Cellular Transport of this compound
Dipeptides like this compound are transported across cellular membranes by specific carrier-mediated systems. The intestinal transport of dipeptides is a cation-independent process. Once inside the cell, they are typically rapidly hydrolyzed by intracellular peptidases. Studies on similar dipeptides have shown that various organs, including the liver, kidney, and muscle, are involved in their clearance from the plasma. The uptake mechanism in some cells, like red blood cells, might be through simple diffusion or a low-affinity carrier system.
Metabolic Fate of Glycine and Alanine
The biological role of this compound is ultimately defined by the metabolic functions of its constituent amino acids.
Glycine Metabolism
Glycine is a versatile amino acid involved in numerous metabolic processes:
-
Protein Synthesis: As a fundamental building block of proteins.
-
One-Carbon Metabolism: It is a key component of the folate and methionine cycles, donating a one-carbon unit.
-
Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione.
-
Heme Synthesis: The initial step in porphyrin ring synthesis utilizes glycine.
-
Purine (B94841) Synthesis: The glycine molecule is incorporated into the purine ring structure.
-
Neurotransmission: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.
Alanine Metabolism
Alanine plays a crucial role in the transport of nitrogen between tissues and in energy metabolism:
-
Glucose-Alanine Cycle: Alanine is a key molecule for transporting amino groups from muscle to the liver in a non-toxic form. In the liver, the carbon skeleton is used for gluconeogenesis.
-
TCA Cycle Intermediate: Through transamination, alanine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis.
Quantitative Data
Specific quantitative data for this compound metabolism is sparse in the literature. The following table summarizes relevant data for dipeptide transport and the metabolism of its constituent amino acids.
| Parameter | Value | Organism/System | Notes |
| Dipeptide Organ Clearance | |||
| Glycylleucine Liver Clearance | 25% of infused amount | Conscious dogs | Demonstrates significant hepatic uptake of dipeptides. |
| Glycylleucine Kidney Clearance | 24% of infused amount | Conscious dogs | Highlights the role of the kidney in dipeptide metabolism. |
| Glycylleucine Muscle Clearance | 12% of infused amount | Conscious dogs | Muscle tissue also contributes to dipeptide clearance. |
| Amino Acid Transport Kinetics | |||
| Glycine Transport (Major Route) Km | ~4 µM | E. coli | High-affinity transport system for glycine. |
| L-Alanine Transport Km1 | ~2 µM | E. coli | High-affinity transport system for L-alanine. |
| L-Alanine Transport Km2 | ~27 µM | E. coli | Lower-affinity transport system for L-alanine. |
| Glycine Metabolism Rates | |||
| Glycine Consumption Rate | 0.47 nmol per mg protein | Astroglia-rich primary cultures (rat) | Demonstrates rapid glycine metabolism in neural cells. |
| De Novo Glycine Synthesis | 59 µmol/(kg·h) | Healthy young men (1:1 IAA:DAA ratio) | Rate of glycine synthesis under specific dietary conditions. |
| De Novo Glycine Synthesis | 20 µmol/(kg·h) | Healthy young men (1:0 IAA:DAA ratio) | Glycine synthesis is influenced by dietary amino acid composition. |
IAA: Indispensable Amino Acids, DAA: Dispensable Amino Acids
Experimental Protocols
Quantification of this compound by Mass Spectrometry
This protocol provides a general workflow for the quantification of dipeptides like this compound in biological samples.
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
For plasma or cell culture media, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent).
-
Vortex the mixture and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a suitable time frame to ensure separation of this compound from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is its [M+H]⁺ ion (m/z 147.07). The product ions for fragmentation would need to be determined empirically but would correspond to fragments of glycine and alanine.
-
Quantification: Create a standard curve using known concentrations of a pure this compound standard.
-
In Vitro Dipeptidase Activity Assay
This protocol measures the rate of this compound hydrolysis by a cell or tissue extract.
-
Enzyme Extract Preparation:
-
Prepare a cell or tissue homogenate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the enzyme extract and a known concentration of this compound in the reaction buffer.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction in the aliquots by adding a quenching agent, such as trichloroacetic acid, to precipitate the protein.
-
-
Product Quantification:
-
Centrifuge the quenched samples to remove precipitated protein.
-
Quantify the amount of glycine or alanine produced in the supernatant using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection, or by LC-MS/MS as described above.
-
-
Data Analysis:
-
Plot the concentration of product formed over time.
-
The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the specific activity of the dipeptidase as nmol of product formed per minute per mg of protein.
-
Visualizations
Signaling Pathways and Metabolic Networks
An In-depth Technical Guide on the Mechanism of Glycylalanine Peptide Bond Formation
Abstract
The formation of a peptide bond is a cornerstone of protein chemistry and peptide-based drug development. This technical guide provides a comprehensive examination of the mechanisms underlying the formation of the dipeptide glycylalanine (Gly-Ala). We will delve into the core principles of chemical synthesis, including the critical roles of protecting groups, carboxyl activation, and coupling reagents, which are central to laboratory and industrial production. Furthermore, this guide will briefly touch upon the elegant biological mechanism of ribosomal protein synthesis and the emerging field of enzymatic peptide synthesis, providing a holistic view of this fundamental biochemical reaction. Detailed experimental protocols for solid-phase peptide synthesis (SPPS), quantitative data, and mechanistic diagrams are provided to serve as a practical resource for scientific professionals.
Core Mechanisms of Peptide Bond Formation
The synthesis of this compound involves the formation of an amide linkage between the carboxyl group of glycine (B1666218) and the amino group of alanine (B10760859), a process that requires overcoming a thermodynamic barrier.[1] This condensation reaction, which eliminates a molecule of water, is not spontaneous and necessitates specific activation and control, whether in a laboratory setting or a biological system.[2][3][4]
Chemical Synthesis: The Foundational Approach
Chemical synthesis is the most common method for producing specific peptides like this compound. It provides precise control over the amino acid sequence by employing a strategic, multi-step process.[5] The fundamental challenge is to ensure that glycine's carboxyl group reacts exclusively with alanine's amino group, and not with itself or in the reverse sequence.[4][6] This is achieved through a four-stage strategy: protection, activation, coupling, and deprotection.[6][7]
1.1.1. Step 1: Protection of Functional Groups To direct the reaction, the amino group of the N-terminal residue (glycine) and the carboxyl group of the C-terminal residue (alanine) must be temporarily blocked or "protected".[6][8][9]
-
N-Terminal Protection: The nucleophilicity of glycine's amino group is suppressed by converting it into an amide or carbamate.[8] Commonly used α-amino protecting groups include:
-
Boc (tert-Butoxycarbonyl): Applied using di-tert-butyl dicarbonate, it is stable under many conditions but is readily removed by treatment with a strong acid like trifluoroacetic acid (TFA).[9][10][11]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acids but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[10][11] The Fmoc/tBu strategy is prevalent in modern solid-phase synthesis.[12]
-
-
C-Terminal Protection: Alanine's carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting.[6][9] This also increases the solubility of the amino acid derivative in organic solvents for solution-phase synthesis. In solid-phase synthesis, the resin itself acts as the C-terminal protecting group.[11]
1.1.2. Step 2: Carboxyl Group Activation A simple mixture of a protected amine and a carboxylic acid will not readily form an amide bond; they typically undergo an acid-base reaction to form a salt.[8] Therefore, the free carboxyl group of the N-protected glycine must be "activated" to make it a more potent electrophile.[13][14] This involves converting the carboxyl's hydroxyl group into a better leaving group. Common activation methods include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxyl group to form an active ester, which is less prone to side reactions like racemization compared to some other intermediates.[15][16] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[5][17]
1.1.3. Step 3: The Coupling Reaction Once the carboxyl group of N-protected glycine is activated, the C-protected alanine, with its free amino group, is introduced. The nucleophilic nitrogen of alanine attacks the electrophilic carbonyl carbon of the activated glycine derivative, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (e.g., dicyclohexylurea in the case of DCC), resulting in the formation of the desired peptide bond.[8][13]
1.1.4. Step 4: Deprotection In the final step, the protecting groups on the N-terminus of glycine and the C-terminus of alanine are removed under conditions that do not cleave the newly formed peptide bond.[6] For instance, if a Boc group and a methyl ester were used, the Boc group is removed with trifluoroacetic acid, and the ester can be saponified with a base.[11] This yields the final, unprotected this compound dipeptide.
Ribosomal Peptide Bond Formation
In nature, peptide bond formation is catalyzed by the ribosome, which is a large RNA catalyst, or ribozyme.[18][19] The reaction occurs at the peptidyl transferase center (PTC) within the large ribosomal subunit.[18][20] The mechanism differs significantly from chemical synthesis:
-
Substrate Positioning: The ribosome binds the growing peptide chain attached to a tRNA molecule (peptidyl-tRNA) at its P-site and the incoming amino acid attached to its tRNA (aminoacyl-tRNA) at the A-site. The ribosome precisely orients the α-amino group of the A-site amino acid and the ester carbonyl of the P-site peptidyl-tRNA, a major source of its catalytic power (entropic catalysis).[18][21]
-
Nucleophilic Attack: The α-amino group of the aminoacyl-tRNA attacks the carbonyl carbon of the ester bond linking the peptide to the P-site tRNA.[21]
-
Proton Shuttle: A key mechanistic feature is a proposed proton shuttle. The 2'-hydroxyl group of the terminal adenosine (B11128) (A2451 in E. coli) on the P-site tRNA is believed to facilitate the transfer of a proton from the attacking amine to itself, acting as a general base, and then donating a proton to the leaving group oxygen, acting as a general acid.[20][21] This concerted mechanism avoids the formation of unstable, charged intermediates.[22]
The ribosome accelerates the rate of peptide bond formation by a factor of approximately 10⁷ compared to the uncatalyzed reaction in solution.[18][19]
Enzymatic Synthesis
Enzymatic methods for peptide synthesis utilize proteases (such as thermolysin or aminopeptidases) in reverse, catalyzing the formation of peptide bonds instead of their hydrolysis.[7][23][24] This is typically achieved by manipulating reaction conditions, such as using organic solvents or high concentrations of substrates, to shift the equilibrium towards synthesis.[24] The advantages of this approach include high stereoselectivity, mild reaction conditions, and often the avoidance of protecting groups.[7] For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to synthesize various dipeptides from free amino acids and aminoacyl methyl esters in 98% methanol.[24]
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Gly-Ala.
Caption: DCC coupling mechanism for peptide bond formation.
Quantitative Data
Quantitative analysis of peptide bond formation is essential for optimizing synthesis protocols. While extensive kinetic data for every coupling reagent combination is specific to reaction conditions, some representative data can be summarized.
| Parameter | Value | Amino Acids | Context / Method | Reference |
| Binding Energy | 5.61 kcal/mol | Glycine, Alanine | Computational (ab initio) study of bond formation | [25] |
| Synthesis Yield | 88.3% | Glycine, Alanine | Solid-Phase Synthesis (SPPS) with TFA cleavage | [26] |
| Ribosomal Rate | ~10-20 amino acids/second | General | In vivo protein synthesis in E. coli | [18] |
| Ribosomal Rate | 10⁷-fold increase over uncatalyzed reaction | General | Catalytic efficiency of the ribosome | [18][19] |
| Enzymatic Yield | >50% conversion | Phe, Phe-OMe | Aminopeptidase (SSAP) in 98% Methanol | [24] |
Experimental Protocols
The following sections provide detailed methodologies for the chemical synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of H-Gly-Ala-OH on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[15][17][27]
Materials:
-
Fmoc-Ala-Wang resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Diethyl ether (cold)
-
Solid-phase synthesis reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling (Preparation of Alanine):
-
Place the Fmoc-Ala-Wang resin (e.g., 200 mg for a 0.1 mmol scale) into the reaction vessel.
-
Add DCM (5 mL) and agitate gently for 20-30 minutes to swell the resin beads.
-
Drain the DCM.
-
Wash the resin 3 times with DMF (5 mL each) to prepare for the first deprotection.[17]
-
-
Fmoc Deprotection of Alanine:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15][27]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. The resin now has a free amino group (H-Ala-Wang resin).
-
-
Coupling of Glycine:
-
In a separate vial, prepare the activation solution: Dissolve Fmoc-Gly-OH (3 equivalents, ~0.3 mmol), HBTU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents, ~0.6 mmol) to the activation solution. This is the base required to activate the coupling agent and neutralize the protonated amine on the resin.[15][27]
-
Immediately add the activation solution to the deprotected H-Ala-Wang resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
(Optional) Monitor reaction completion with a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[17]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now Fmoc-Gly-Ala-Wang resin.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure (Step 2) to remove the Fmoc group from the N-terminal glycine.
-
After deprotection, wash the resin with DMF (5-6 times), followed by DCM (3-4 times), and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: TFA is highly corrosive. Work in a fume hood).[27]
-
Add the cleavage cocktail (e.g., 5 mL) to the dry H-Gly-Ala-Wang resin.
-
Agitate at room temperature for 2-3 hours. This cleaves the dipeptide from the resin and removes any acid-labile side-chain protecting groups (not applicable for Gly or Ala).
-
Filter the resin and collect the filtrate containing the dissolved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a flask containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate should form.[27]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the final peptide pellet under vacuum.
-
-
Purification and Characterization:
Solution-Phase Synthesis of this compound (Boc Strategy)
Solution-phase synthesis is a classical method that remains useful, particularly for large-scale production of small peptides.[5][9]
General Outline:
-
Protection:
-
Coupling:
-
Work-up and Purification:
-
Perform an aqueous work-up to remove the water-soluble EDC byproduct and other impurities.
-
Purify the resulting protected dipeptide (Boc-Gly-Ala-OMe) by column chromatography or recrystallization.
-
-
Deprotection:
-
Remove the N-terminal Boc group by treating with TFA.[11]
-
Remove the C-terminal methyl ester by saponification (e.g., with NaOH), followed by careful acidification.
-
Purify the final this compound product.
-
Conclusion
The formation of the this compound peptide bond is a deceptively simple condensation reaction that requires a sophisticated understanding of organic chemistry and biochemistry to control and execute efficiently. For researchers and drug developers, chemical synthesis, particularly solid-phase peptide synthesis, offers a robust and highly controlled method for production. The core principles of protection, activation, coupling, and deprotection are fundamental to achieving high yields and purity. Concurrently, insights from the highly efficient ribosomal mechanism and the stereospecificity of enzymatic synthesis continue to inspire new strategies and technologies in the field of peptide science. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and study of this, and other, dipeptides.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Peptide Bond | Overview, Types & Formation - Lesson | Study.com [study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mechanism of peptide bond formation on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of peptide bond formation on the ribosome | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 20. pnas.org [pnas.org]
- 21. A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The solid-phase synthesis of the dipeptide Gly-Ala | Chegg.com [chegg.com]
- 27. benchchem.com [benchchem.com]
- 28. Dipeptide - Wikipedia [en.wikipedia.org]
Glycylalanine: A Key Metabolite in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylalanine (Gly-Ala) is a dipeptide composed of the amino acids glycine (B1666218) and L-alanine.[1] As a product of protein digestion and endogenous metabolic processes, this compound is increasingly recognized not merely as a simple nutrient source but as an active participant in cellular signaling and metabolic regulation.[2] This technical guide provides a comprehensive overview of this compound's role in biological systems, detailing its metabolism, analytical quantification, and involvement in cellular pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical and physical characteristics is essential for its study in biological contexts.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₃[3] |
| Molecular Weight | 146.14 g/mol [3] |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid |
| Synonyms | Gly-Ala, N-Glycyl-L-alanine |
Metabolism of this compound
The metabolism of this compound involves its synthesis from constituent amino acids and its degradation by peptidases. While specific enzymes dedicated to this compound synthesis are not well-characterized, its formation is understood to occur via peptide bond formation.[4]
Biosynthesis
The synthesis of this compound occurs through the formation of a peptide bond between the carboxyl group of glycine and the amino group of alanine, a condensation reaction that results in the elimination of a water molecule.[4] In cellular systems, this process is generally part of larger protein synthesis machinery, though the existence of specific dipeptide synthetases cannot be ruled out.[5]
Hypothesized Biosynthesis of this compound
Caption: Enzymatic synthesis of this compound from glycine and L-alanine.
Degradation
This compound is hydrolyzed by various peptidases, also known as dipeptidases, which cleave the peptide bond to release free glycine and L-alanine. The specificity of these enzymes can vary, with some showing a preference for dipeptides with N-terminal glycine residues.[6] For instance, dipeptidyl peptidase IV (DPP-IV) is known to cleave dipeptides with a penultimate proline or alanine, suggesting it may have some activity towards this compound, albeit with lower efficiency than for its preferred substrates.[7]
Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 926-77-2 [smolecule.com]
- 3. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
Glycylalanine molecular formula and weight
An In-depth Technical Guide to Glycylalanine
This guide provides a comprehensive overview of the dipeptide this compound, focusing on its fundamental molecular properties and common experimental methodologies relevant to researchers, scientists, and drug development professionals.
Core Molecular Data
This compound is a dipeptide formed from the amino acids glycine (B1666218) and alanine (B10760859). Its physicochemical properties are fundamental to its behavior in biological and chemical systems.
Quantitative Molecular Information
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₃[1][2][3][4] |
| Molecular Weight | 146.14 g/mol [1][2][3][4] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid[2][4] |
Experimental Protocols
The synthesis and analysis of this compound are common procedures in peptide chemistry. The following sections detail standardized protocols for its solid-phase synthesis and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for producing peptides. The process involves building a peptide chain on an insoluble resin support. The following protocol is for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF (v/v)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The Fmoc-Ala-Wang resin is swelled in DMF within a reaction vessel to ensure optimal reaction conditions.
-
Fmoc Deprotection: The Fmoc protecting group on the alanine is removed by treating the resin with a 20% piperidine in DMF solution. This exposes the free amino group for the subsequent coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine.
-
Glycine Coupling: Fmoc-Gly-OH is activated using DIC and HOBt in DMF. This activated amino acid is then added to the resin, allowing the formation of a peptide bond with the deprotected alanine. The reaction progress can be monitored using a Kaiser test.
-
Final Fmoc Deprotection: The Fmoc group is removed from the newly added glycine using the 20% piperidine in DMF solution, followed by extensive washing with DMF and DCM.
-
Cleavage and Deprotection: The synthesized this compound dipeptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.
-
Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The precipitate is then washed with cold ether to remove scavengers and residual TFA, yielding the crude this compound peptide.
HPLC Analysis of this compound
HPLC is a powerful technique used to verify the purity of the synthesized this compound and to quantify it in various samples. A common method is reversed-phase HPLC.
Materials:
-
Synthesized crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. The mobile phases are degassed to prevent bubble formation during the HPLC run.
-
-
Sample Preparation: A stock solution of the crude this compound is prepared by dissolving it in Mobile Phase A. This solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Gradient: A linear gradient is employed, starting with a low percentage of Mobile Phase B (e.g., 5%) and gradually increasing to elute the peptide. For a small dipeptide like this compound, a shallow gradient would be appropriate.
-
-
Analysis: The sample is injected into the HPLC system. The retention time of the major peak is compared to a known standard of this compound to confirm its identity. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected.
Visualized Workflow
The following diagram illustrates the logical workflow for the solid-phase synthesis of this compound.
Caption: Workflow for Solid-Phase Synthesis of this compound.
References
An In-depth Technical Guide to the Basic Biochemistry of Glycylalanine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the dipeptide Glycylalanine, a fundamental molecule in biochemistry. It details its physicochemical properties, synthesis, metabolic pathways, and biological significance. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key biochemical assays, and visualizations of chemical and experimental workflows to support advanced research and development applications.
Physicochemical Properties of this compound
This compound (Gly-Ala) is a dipeptide formed from the amino acids glycine (B1666218) and L-alanine, linked by a peptide bond.[1][2] The formation of this bond occurs through a condensation reaction between the carboxyl group of glycine and the amino group of alanine (B10760859).[3][4] Its molecular formula is C₅H₁₀N₂O₃.[1][2] As a product of protein digestion and catabolism, it serves as a transient intermediate in amino acid metabolism.[2][5] Due to its simple, well-defined structure, this compound is often used as a model compound for studying protein folding dynamics and peptide-ligand interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₃ | [2][6] |
| Molecular Weight | 146.14 g/mol | [1][2][6] |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid | [2] |
| CAS Number | 3695-73-6 | [2] |
| Melting Point | ~230°C (decomposes) | [7] |
| pKa (α-carboxyl) | ~2.34 (Estimated from Glycine/Alanine) | [8][9] |
| pKa (α-amino) | ~9.69 (Estimated from Glycine/Alanine) | [8][9] |
| Hydrogen Bond Donors | 3 | [2][10] |
| Hydrogen Bond Acceptors | 4 | [2][10] |
| Rotatable Bonds | 3 | [2][10] |
Synthesis of this compound
The synthesis of this compound requires a controlled sequence to ensure the correct formation of the peptide bond between the carboxyl group of glycine and the amino group of alanine, preventing unwanted side reactions like the formation of Ala-Gly or polymers.[11][12] This is achieved by using protecting groups for the reactive functional groups that are not involved in the peptide bond formation.[11][13]
Chemical Synthesis Workflow
The standard laboratory synthesis of this compound involves four key stages:
-
Protection: The amino group of glycine and the carboxyl group of alanine are chemically protected.
-
Activation: The carboxyl group of the N-protected glycine is activated to facilitate the formation of the amide bond.
-
Coupling: The activated glycine derivative is reacted with the C-protected alanine.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.[11]
Experimental Protocol: Laboratory Synthesis of this compound
This protocol is a representative example based on established peptide synthesis principles.[11][13]
-
Protection of Glycine:
-
Dissolve Glycine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (B78521) to raise the pH to ~9.0.
-
Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O while stirring and maintaining the pH with additional NaOH.
-
Stir for 4-6 hours at room temperature.
-
Acidify the solution to pH 2-3 with cold 1M HCl and extract the Boc-Glycine with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain Boc-Glycine.
-
-
Protection of Alanine:
-
Suspend L-Alanine in methanol.
-
Bubble dry HCl gas through the suspension at 0°C for 1 hour, or add thionyl chloride dropwise.
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure to yield the alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
-
-
Coupling Reaction:
-
Dissolve Boc-Glycine in dichloromethane (B109758) (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent and N-Hydroxysuccinimide (NHS) to reduce side reactions. Stir for 1 hour at 0°C.
-
In a separate flask, dissolve H-Ala-OMe·HCl in DCM and neutralize with a base like triethylamine (B128534) (TEA).
-
Add the neutralized alanine solution to the activated Boc-Glycine solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, base, and brine.
-
Dry and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Ala-OMe.
-
-
Deprotection:
-
To remove the Boc group, dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) and stir for 1-2 hours.
-
To remove the methyl ester, perform saponification by dissolving the resulting peptide in a methanol/water mixture and adding 1M NaOH. Monitor the reaction by TLC.
-
Neutralize the solution and purify the final this compound product using ion-exchange chromatography or recrystallization.
-
Biological Role and Metabolism
Biological Functions
This compound primarily functions as a metabolite within biological systems.[1] It is an intermediate in the constant cycle of protein synthesis and degradation.[1] After being absorbed in the small intestine via peptide transporters, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids.[5][14] Therefore, its biological activity is mainly determined by the roles of glycine and alanine.[5]
-
Amino Acid Reservoir: It contributes to the maintenance of cellular amino acid pools and nitrogen balance.[1]
-
Research Tool: It serves as a model dipeptide for studying protein folding, protein-protein interactions, and protein-ligand binding, which is crucial for drug design.[1]
-
Biomaterial and Drug Development: this compound can be incorporated into hydrogels for drug delivery and tissue engineering applications and serves as a building block for designing peptide-based drugs.[1]
Metabolic Degradation
The primary metabolic fate of this compound is its cleavage into glycine and alanine. This is a hydrolysis reaction catalyzed by a class of enzymes known as dipeptidases.[1][14][15] This enzymatic process is essential for releasing the amino acids so they can be utilized by the cell for protein synthesis or other metabolic pathways.[14]
Key Experimental Methodologies
Protocol: Dipeptidase Activity Assay
This protocol describes a colorimetric method to determine dipeptidase activity by quantifying the amino acids released from the hydrolysis of this compound, adapted from established methods.[16][17]
Principle: Dipeptidase catalyzes the hydrolysis of this compound. The liberated glycine and alanine are reacted with ninhydrin (B49086), which produces a deep purple color (Ruhemann's purple). The absorbance of this color, measured at 570 nm, is directly proportional to the amount of amino acids released and thus to the enzyme's activity.[16]
Materials:
-
This compound (Substrate)
-
Dipeptidase enzyme source (e.g., tissue homogenate, purified enzyme)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ninhydrin reagent (2% w/v in a 1:1 mixture of glycerol (B35011) and DMSO)
-
Citrate (B86180) buffer (0.2 M, pH 5.0)
-
Trichloroacetic acid (TCA), 15% (w/v) to stop the reaction
-
L-Alanine or Glycine standard solutions for calibration curve
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer. Prepare a series of L-Alanine standards (e.g., 0 to 2 mM) for the calibration curve.
-
Enzyme Reaction:
-
In microcentrifuge tubes, add 100 µL of Tris-HCl buffer.
-
Add 50 µL of the enzyme sample. Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of the this compound stock solution (final concentration 25 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 15% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
-
Ninhydrin Reaction:
-
Transfer 100 µL of the supernatant from each sample and standard to new tubes.
-
Add 50 µL of citrate buffer.
-
Add 100 µL of ninhydrin reagent.
-
Heat at 95°C for 15 minutes.
-
Cool to room temperature and add 500 µL of 50% ethanol (B145695) to dilute.
-
-
Quantification:
-
Measure the absorbance at 570 nm.
-
Calculate the concentration of amino acids released in the samples using the standard curve.
-
Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (U/mg).
-
References
- 1. Buy this compound | 926-77-2 [smolecule.com]
- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. benchchem.com [benchchem.com]
- 6. L-Alanine, N-glycyl- [webbook.nist.gov]
- 7. GLYCYL-L-ALANINE | 3695-73-6 [chemicalbook.com]
- 8. organic chemistry - Why is the pKa (COOH) of alanine and glycine similar but the pKa (NH3) different? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Ch27 pKa and pI values [chem.ucalgary.ca]
- 10. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. askthenerd.com [askthenerd.com]
- 12. enzyme17 [intro.chem.okstate.edu]
- 13. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]
- 14. brainly.com [brainly.com]
- 15. Answered: A(n) _________ reaction converts this compound to glycine and alanine. This reaction requires __________. Blank 1 options- Oxidation-reduction Hydrolysis… | bartleby [bartleby.com]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Glycylalanine (Gly-Ala)
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated construction of peptide chains.[1][2] This document provides a detailed protocol for the synthesis of the dipeptide Glycylalanine (Gly-Ala) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3] The synthesis is performed on Wang resin, which yields a peptide with a C-terminal carboxylic acid upon cleavage.[4] These protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from resin preparation to final product purification.
Quantitative Data Summary
The efficiency of each step in SPPS is critical for the final yield and purity of the target peptide.[5] The following table summarizes typical quantitative parameters for the synthesis of a simple dipeptide like this compound.
| Parameter | Typical Value | Description |
| Resin Loading | 0.25 - 1.00 mmol/g | The initial loading of the first amino acid (Fmoc-Alanine) onto the Wang resin, as specified by the manufacturer or determined experimentally.[6] |
| Fmoc Deprotection Efficiency | > 99% | The efficiency of removing the Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically accomplished with piperidine (B6355638).[6][7] |
| Coupling Efficiency | > 98% | The efficiency of peptide bond formation between the activated Fmoc-amino acid and the resin-bound peptide chain.[6] |
| Overall Crude Yield | 70 - 90% | The expected yield of the crude this compound peptide after cleavage from the resin and precipitation, before purification.[6][8] |
| Final Purity (Post-HPLC) | > 98% | The purity of the final peptide product after purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] |
Experimental Workflow: this compound Synthesis
The following diagram illustrates the key stages in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocols
The following protocols detail the manual synthesis of this compound on a 0.1 mmol scale.
Resin Preparation and Loading of Fmoc-Alanine
This procedure attaches the C-terminal amino acid, Alanine, to the Wang resin.
-
Materials:
-
Wang Resin (e.g., 1.0 mmol/g loading)
-
Fmoc-Ala-OH (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)[10]
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents)[10]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)[10]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
-
Protocol:
-
Resin Swelling: Weigh 100 mg of Wang resin (0.1 mmol scale) and transfer it to the reaction vessel. Add 5 mL of DCM and allow the resin to swell for 20 minutes with gentle agitation. Drain the DCM.[6]
-
Wash the resin three times with 5 mL of DMF for 1 minute each, draining the solvent after each wash.[6]
-
Activation Mixture: In a separate vial, dissolve 4 equivalents of Fmoc-Ala-OH and 4 equivalents of HOBt in a minimal amount of DMF.[10]
-
Loading: Add the dissolved amino acid/HOBt solution to the resin. Add 4 equivalents of DIC to the resin slurry, followed by 0.1 equivalents of DMAP dissolved in DMF.[10]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).[11]
-
Dry the Fmoc-Ala-Wang resin under vacuum. The loading substitution can be determined spectrophotometrically by measuring Fmoc release with a piperidine solution.[4][12]
-
Peptide Chain Elongation
This cycle involves the deprotection of the Fmoc group from Alanine and the subsequent coupling of Glycine.
-
Materials:
-
Fmoc-Ala-Wang resin (from step 1)
-
Fmoc-Gly-OH (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM, MeOH
-
-
Protocol:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.[4]
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[4]
-
Coupling Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of HOBt in a minimal amount of DMF.[6]
-
Coupling Reaction: Add the activated Fmoc-Gly-OH solution to the deprotected Ala-Wang resin. Add 3 equivalents of DIC to the slurry.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using the Kaiser test (a negative result, indicated by yellow beads, confirms completion).[6]
-
Washing: Once the reaction is complete, drain the coupling solution. Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).[6] The resulting product is Fmoc-Gly-Ala-Wang resin.
-
Cleavage and Isolation
This final step cleaves the dipeptide from the resin and removes the N-terminal Fmoc group.
-
Materials:
-
Protocol:
-
Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.2, followed by the washing procedure in step 2.3.
-
Resin Drying: Dry the peptide-resin under high vacuum for at least 1 hour.[6]
-
Cleavage: Add 2-3 mL of the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 1.5-2 hours.[14] TIS acts as a scavenger to prevent side reactions.
-
Filtration: Filter the cleavage solution to separate it from the resin beads, collecting the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh TFA to recover residual peptide.[6]
-
Precipitation: Add the collected TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[6][14]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the crude this compound peptide under vacuum.
-
Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to a high degree of purity.[9][15]
Purification Workflowdot
// Nodes Crude [label="1. Crude Gly-Ala Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="2. Dissolve in Mobile Phase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="3. Filter (0.45 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="4. Inject onto HPLC Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="5. Gradient Elution\n(Water/ACN + 0.1% TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="6. Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Analyze Fractions\n(Analytical HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pool [label="8. Pool Pure Fractions\n(>98%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilize [label="9. Lyophilize", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Gly-Ala Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolve; Dissolve -> Filter; Filter -> Inject; Inject -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Pool; Pool -> Lyophilize; Lyophilize -> Pure; }
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptideweb.com [peptideweb.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
Application Note: Quantitative Analysis of Glycylalanine using Reversed-Phase HPLC with Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylalanine, a dipeptide composed of glycine (B1666218) and alanine, is a fundamental building block of proteins and peptides. Its accurate quantification is crucial in various fields, including biochemistry, pharmaceutical analysis, and cell culture media monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of peptides. However, due to the lack of a strong chromophore, direct UV detection of this compound is challenging, necessitating a derivatization step to enhance its detectability.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with pre-column derivatization using Dansyl Chloride. This method offers high sensitivity and reproducibility for the analysis of this compound in aqueous samples.
Principle
The method is based on the pre-column derivatization of this compound with Dansyl Chloride, which reacts with the primary amine group of the dipeptide to form a highly fluorescent derivative that can be detected with high sensitivity. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from standards of known concentrations.
HPLC Method Parameters
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 50% Mobile Phase B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm) |
| Injection Volume | 20 µL |
Illustrative Quantitative Data
The following table summarizes the illustrative performance characteristics of this method for the quantification of this compound. This data is for demonstration purposes and should be validated in your laboratory.
| Parameter | Value |
| Retention Time | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
This compound standard
-
Dansyl Chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.
-
Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation:
-
Dissolve the sample containing this compound in HPLC-grade water to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before derivatization and injection.
Pre-Column Derivatization Protocol
-
In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 100 µL of the Dansyl Chloride solution (5 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, add a quenching solution to stop the reaction.
-
The derivatized sample is now ready for HPLC analysis.
HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject 20 µL of the derivatized standard or sample solution.
-
Run the gradient program as specified in the HPLC Method Parameters table.
-
Monitor the fluorescence signal at the specified wavelengths.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Application Note: Mass Spectrometry Analysis of Glycylalanine Dipeptide
INTRODUCTION:
Glycylalanine (Gly-Ala) is a dipeptide composed of glycine (B1666218) and alanine (B10760859) residues. Dipeptides are of significant interest in various fields, including biochemistry, pharmacology, and food science, due to their roles in protein metabolism, cell signaling, and as potential biomarkers. Accurate and sensitive quantification of dipeptides like this compound in complex biological matrices is crucial for understanding their physiological functions and for applications in drug development and diagnostics.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein offers high selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals.
PRINCIPLE OF THE METHOD:
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other matrix components. The analyte is then introduced into a tandem mass spectrometer via electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring the transition of the protonated precursor ion of this compound to its specific product ions generated by collision-induced dissociation (CID). This highly specific detection method minimizes matrix interference and allows for accurate quantification.
EXPERIMENTAL PROTOCOLS:
Sample Preparation:
A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or serum.
-
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of the polar dipeptide.
-
Mobile Phase and Gradient:
| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 5.0 | 5.0 | 95.0 |
| 6.0 | 5.0 | 95.0 |
| 6.1 | 98.0 | 2.0 |
| 8.0 | 98.0 | 2.0 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MS Parameters:
| Parameter | Recommended Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion for this compound ([M+H]⁺) has a theoretical m/z of 147.07.[1] The primary fragmentation occurs at the peptide bond. The following MRM transitions are recommended for quantification and confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Description | Collision Energy (eV) |
| 147.1 | 89.1 | y1 | Cleavage of the peptide bond, charge retained on the Alanine fragment. | 15 |
| 147.1 | 75.1 | b1 | Cleavage of the peptide bond, charge retained on the Glycine fragment. | 15 |
| 147.1 | 44.1 | Immonium | Immonium ion of Alanine. | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
DATA PRESENTATION:
Quantitative Data Summary:
The following tables summarize the key quantitative parameters for the mass spectrometry analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| This compound | C₅H₁₀N₂O₃ | 146.14 | 147.07 |
Table 2: MRM Transitions and Optimized Parameters for this compound.
| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) | Transition 3 (Qualifier) |
| Precursor Ion (m/z) | 147.1 | 147.1 | 147.1 |
| Product Ion (m/z) | 89.1 | 75.1 | 44.1 |
| Dwell Time (ms) | 100 | 50 | 50 |
| Cone Voltage (V) | 20 | 20 | 25 |
| Collision Energy (eV) | 15 | 15 | 20 |
VISUALIZATIONS:
The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Fragmentation pathway of protonated this compound in CID.
CONCLUSION:
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The use of Multiple Reaction Monitoring ensures high specificity and accuracy. This protocol can be readily adapted by researchers in various fields for the reliable measurement of this dipeptide, facilitating further investigation into its biological significance.
References
Application of Glycylalanine in Proteomics: Identifying Substrates of the E3 Ubiquitin Ligase KLHDC2
Application Notes
Glycylalanine (Gly-Ala) serves as a crucial C-terminal recognition motif for the Kelch-like homology domain-containing protein 2 (KLHDC2), a substrate receptor for the CULLIN 2 (CUL2) E3 ubiquitin ligase complex. This interaction is pivotal in the C-end degron pathway, a cellular quality control mechanism that targets proteins with specific C-terminal sequences for ubiquitination and subsequent proteasomal degradation. The recognition of C-terminal Glycylglycine or this compound by KLHDC2 has been demonstrated through structural and biochemical studies.[1][2]
This specific molecular recognition event opens up significant applications in proteomics, primarily in the identification of novel substrates for KLHDC2. By leveraging the high-affinity interaction between the Gly-Ala degron and KLHDC2, researchers can design and implement affinity purification-mass spectrometry (AP-MS) workflows. These experiments can elucidate the scope of the KLHDC2 degradome, providing insights into its role in cellular homeostasis and disease.
Furthermore, the understanding of this interaction is being exploited for the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its degradation. Peptides or small molecules that mimic the Gly-Ala C-terminus can be incorporated into PROTACs to engage KLHDC2 for the targeted degradation of proteins of interest.[3][4][5]
The primary proteomics application detailed in these notes is the use of a synthetic peptide ending in this compound as bait to capture and identify KLHDC2 and its associated proteins from cell lysates. This "pull-down" approach, followed by mass spectrometric analysis, allows for the characterization of the KLHDC2 interactome.
Quantitative Data Summary
While large-scale quantitative proteomics data for this compound-mediated interactions are not extensively published, the binding affinities of KLHDC2 for C-terminal degron peptides have been characterized. This data is critical for designing effective affinity purification experiments.
| Ligand (C-terminal peptide) | Interacting Protein | Method | Binding Affinity (K D ) | Reference |
| SelK degron peptide (ending in -GG) | KLHDC2 | AlphaScreen | <10 nM | [6] |
| FITC-labeled SelK peptide (ending in -GG) | GST-KLHDC2 | Fluorescence Polarization | 25 nM | [3] |
Note: The available literature primarily focuses on the Gly-Gly C-terminal motif, which is functionally analogous to Gly-Ala for KLHDC2 recognition.
Experimental Protocols
Protocol 1: Identification of KLHDC2 Interactors using a this compound-Peptide Bait
This protocol describes an affinity purification-mass spectrometry (AP-MS) workflow to identify proteins from a cell lysate that interact with a C-terminal this compound motif.
1. Materials and Reagents
-
Bait Peptide: Synthetic biotinylated peptide with a C-terminal this compound (e.g., Biotin-Ahx-XXXXXXXXGA, where X represents any amino acid and Ahx is a 6-aminohexanoic acid spacer). A control peptide with a scrambled or unrelated sequence should also be used (e.g., Biotin-Ahx-XXXXXXXXAG).
-
Affinity Resin: Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Cell Line: A human cell line known to express KLHDC2 (e.g., HEK293T, HeLa).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% (v/v) NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer without detergent (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2% SDS in 50 mM Tris-HCl pH 7.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Reagents for SDS-PAGE and Mass Spectrometry Sample Preparation: Acrylamide solutions, buffers, Coomassie stain, destaining solution, reduction solution (DTT), alkylation solution (iodoacetamide), and sequencing-grade trypsin.
2. Experimental Procedure
2.1. Preparation of Affinity Resin
-
Resuspend the streptavidin-coated beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
Incubate the beads with the biotinylated Gly-Ala peptide (and control peptide in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Wash the peptide-coupled beads three times with lysis buffer to remove any unbound peptide.
2.2. Cell Lysis
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2.3. Affinity Purification
-
Add 1-2 mg of clarified cell lysate to the peptide-coupled beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer.
2.4. Elution
-
For Acidic Elution: Add 50 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
For SDS Elution: Add 50 µL of 2x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes.
2.5. Sample Preparation for Mass Spectrometry
-
Run the eluted proteins a short distance into an SDS-PAGE gel to separate them from the bait peptide and any residual beads.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Excise the entire protein-containing gel band.
-
Perform in-gel digestion:
-
Destain the gel pieces completely.
-
Reduce the proteins with DTT.
-
Alkylate with iodoacetamide.
-
Digest with sequencing-grade trypsin overnight at 37°C.
-
-
Extract the peptides from the gel pieces using acetonitrile (B52724) and formic acid solutions.
-
Dry the extracted peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
2.6. LC-MS/MS Analysis and Data Interpretation
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Search the resulting MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine (e.g., Mascot, MaxQuant, MSFragger).
-
Identify proteins that are significantly enriched in the Gly-Ala peptide pull-down compared to the control peptide pull-down. These are potential interactors of the Gly-Ala C-terminal motif and therefore candidate substrates or interactors of KLHDC2.
Visualizations
References
- 1. Degronomics: Mapping the Interacting Peptidome of a Ubiquitin Ligase Using an Integrative Mass Spectrometry Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognition of Diglycine C-end Degron by CRL2KLHDC2 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Glycylalanine: A Detailed Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the laboratory synthesis of the dipeptide Glycylalanine (Gly-Ala). The synthesis of peptides is a cornerstone of chemical biology and drug discovery, enabling access to a vast array of bioactive molecules. This compound, a simple dipeptide, serves as an excellent model for understanding the fundamental principles of peptide bond formation. This guide outlines two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS), offering a comparative overview to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a dipeptide composed of the amino acids glycine (B1666218) and alanine (B10760859), linked by a peptide bond. Its synthesis requires the strategic use of protecting groups to ensure the specific formation of the desired amide linkage between the carboxyl group of glycine and the amino group of alanine. This document details the chemical strategies, experimental procedures, purification, and characterization of this compound.
Comparative Overview of Synthesis Strategies
Both solution-phase and solid-phase synthesis offer distinct advantages and are suited for different experimental goals. A summary of key quantitative parameters for each method is presented below.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Scale | Milligrams to kilograms | Milligrams to grams |
| Purity of Crude Product | Variable, dependent on purification of intermediates | Generally high |
| Overall Yield | 60-80% (can be higher with optimization) | 70-90% (for short peptides)[1] |
| Time per Cycle | Hours to days (including intermediate purification) | 1-2 hours |
| Purification | Chromatography or recrystallization of intermediates and final product | Final cleavage followed by a single purification step (typically HPLC)[1] |
| Automation Potential | Low | High |
Solution-Phase Synthesis of this compound
Solution-phase synthesis offers flexibility and is scalable, making it suitable for the large-scale production of short peptides. The general workflow involves the protection of the N-terminus of glycine and the C-terminus of alanine, followed by a coupling reaction and subsequent deprotection.
Logical Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of this compound.
Experimental Protocol: Boc-Gly-Ala-OH Synthesis
This protocol details the synthesis of N-Boc-protected this compound.
1. Protection of Glycine (Formation of Boc-Gly-OH)
-
Materials: Glycine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dioxane, Water, Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water containing 1 equivalent of NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-OH.
-
2. Protection of Alanine (Formation of H-Ala-OMe·HCl)
-
Materials: L-Alanine, Methanol (B129727) (MeOH), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-alanine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to -10°C.
-
Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below -5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Evaporate the solvent under reduced pressure to obtain H-Ala-OMe·HCl as a white solid.
-
3. Coupling of Boc-Gly-OH and H-Ala-OMe
-
Materials: Boc-Gly-OH, H-Ala-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
In a separate flask, suspend H-Ala-OMe·HCl (1 equivalent) in DCM and add DIPEA (1.1 equivalents) to neutralize.
-
Add the neutralized alanine methyl ester solution to the Boc-glycine solution.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Boc-Gly-Ala-OMe.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
4. Deprotection to Yield this compound
-
Materials: Boc-Gly-Ala-OMe, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sodium hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Boc Deprotection: Dissolve Boc-Gly-Ala-OMe in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain H-Gly-Ala-OMe·TFA salt.
-
Saponification (Ester Hydrolysis): Dissolve the H-Gly-Ala-OMe·TFA salt in a mixture of methanol and water. Add 1.1 equivalents of 1N NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl.
-
Remove the methanol under reduced pressure.
-
Lyophilize the aqueous solution to obtain crude this compound.
-
Purify by recrystallization from a water/ethanol mixture.
-
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is a highly efficient method for the synthesis of peptides, characterized by its ease of automation and purification. The peptide is assembled on a solid support (resin), and excess reagents are removed by simple washing steps.
Experimental Workflow for SPPS
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Fmoc-Based SPPS of this compound
This protocol details the manual synthesis of this compound on a 0.1 mmol scale.
1. Resin Preparation and Swelling
-
Materials: Fmoc-Ala-Wang resin (e.g., 0.4 mmol/g loading), Dimethylformamide (DMF), Dichloromethane (DCM), Solid-phase synthesis reaction vessel.
-
Procedure:
-
Weigh 250 mg of Fmoc-Ala-Wang resin and transfer it to the reaction vessel.
-
Add 5 mL of DCM to the resin and allow it to swell for 20 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with 5 mL of DMF for 1 minute each.[1]
-
2. Fmoc Deprotection of Alanine
-
Materials: Swollen Fmoc-Ala-Wang resin, Deprotection solution (20% v/v piperidine in DMF).
-
Procedure:
-
Add 5 mL of the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
3. Coupling of Fmoc-Glycine
-
Materials: Deprotected Ala-Wang resin, Fmoc-Gly-OH, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMF.
-
Procedure:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add DIC (3 equivalents, 0.3 mmol) to the resin slurry.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test (a negative result indicates complete coupling).[1]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
4. Final Fmoc Deprotection
-
Procedure:
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
After the final DMF washes, wash the resin with DCM (3 x 5 mL) and methanol (3 x 5 mL).
-
Dry the peptide-resin under vacuum.
-
5. Cleavage and Deprotection
-
Materials: Dried Gly-Ala-resin, Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate it from the resin beads, collecting the filtrate.[1]
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude this compound peptide under vacuum.[1]
-
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
Crude this compound from either synthesis method is typically purified by preparative RP-HPLC.
| Parameter | Typical Value/Condition |
| Column | Preparative C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-30% Mobile Phase B over 30 minutes (to be optimized) |
| Detection | 214 nm and 254 nm |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Results for this compound (C₅H₁₀N₂O₃, MW: 146.14 g/mol ) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 147.07 |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 1.45 (d, 3H, Ala-CH₃), 3.85 (s, 2H, Gly-CH₂), 4.20 (q, 1H, Ala-CH) |
| ¹³C NMR (101 MHz, D₂O) | δ (ppm): 16.5 (Ala-CH₃), 41.8 (Gly-CH₂), 50.2 (Ala-CH), 171.5 (Gly-CO), 176.8 (Ala-CO) |
| Analytical HPLC | Single major peak with purity >95% |
Conclusion
This guide provides a detailed framework for the synthesis of this compound in a laboratory setting using both solution-phase and solid-phase methodologies. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. By following these protocols, researchers can reliably synthesize and purify this compound for a variety of applications in drug development and scientific investigation.
References
Application Notes & Protocols: Glycylalanine as a Model Dipeptide in Protein Folding Studies
Introduction
The study of protein folding, a fundamental process in molecular biology, often begins with understanding the intrinsic conformational preferences of the polypeptide chain. Simple dipeptides serve as excellent model systems for this purpose. Glycylalanine (Gly-Ala), formed from the two simplest amino acids, glycine (B1666218) and alanine (B10760859), provides a foundational platform to investigate the fundamental principles of peptide and protein structure. Its simplicity allows for the detailed dissection of backbone conformational dynamics, the influence of the simplest side chain (a methyl group), and the energetic landscape governing folding, free from the complexities of larger protein structures. These notes provide detailed protocols for experimental and computational approaches to study the conformational landscape of this compound.
Conformational Landscape of this compound
The conformation of the this compound backbone is primarily defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. While glycine, lacking a side chain, can sample a wide range of these angles, the methyl group of alanine introduces steric constraints, restricting its allowed conformations. Molecular dynamics simulations and spectroscopic data on short peptides suggest that even in a dipeptide, residues do not sample all conformations equally, showing preferences for specific regions of the Ramachandran plot, such as polyproline II (pPII), β-strand, and right-handed α-helical conformations.[1][2]
Quantitative Data: Conformational Preferences
The following table summarizes representative mesostate populations for central glycine and alanine residues in model peptides, as determined by molecular dynamics simulations and benchmarked against experimental data. These values provide an expected baseline for the conformational ensemble of this compound in an aqueous solution.[1]
| Conformational State | Dihedral Angles (φ, ψ) | Representative Population (Glycine in GGG) | Representative Population (Alanine in GAG) |
| Polyproline II (pPII) | (-90° < φ < -42°, 100° < ψ < 180°) | ~50-60% | ~55-70% |
| Antiparallel β-strand (aβ) | (-180° < φ < -130°, 130° < ψ < 180°) | ~10-15% | ~10-15% |
| β-turn transition (βt) | (-130° < φ < -90°, 130° < ψ < 180°) | ~5-10% | ~5-10% |
| Right-handed α-helix | (-90° < φ < -32°, -60° < ψ < -14°) | ~5-10% | ~5-10% |
Note: Populations are approximate and can vary based on the specific force field used in simulations and experimental conditions. Data is synthesized from studies on GxG model peptides.[1]
Visualization of the Energy Landscape
The folding of a dipeptide can be visualized as a traversal of its free energy landscape, where the valleys represent stable or metastable conformational states and the peaks represent the energy barriers between them.[3][4]
References
- 1. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energy Landscape and Kinetic Analysis of Molecular Dynamics Simulations for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Glycyl-L-alanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production and cell-based research, the optimization of cell culture media is paramount for achieving robust cell growth, high productivity, and consistent product quality. While free amino acids are fundamental components of culture media, some exhibit limited stability and solubility, leading to the formation of toxic byproducts and nutrient depletion. Dipeptides, such as Glycyl-L-alanine (Gly-Ala), present a promising alternative to overcome these limitations. Composed of glycine (B1666218) and L-alanine, Gly-Ala is anticipated to offer enhanced stability and solubility, ensuring a more controlled and sustained release of its constituent amino acids.
These application notes provide a comprehensive guide to the use of Glycyl-L-alanine in cell culture. It is important to note that while the principles of dipeptide supplementation are well-established, specific experimental data on Glycyl-L-alanine is limited. Therefore, the protocols and expected outcomes described herein are based on established knowledge of similar dipeptides, such as Glycyl-L-phenylalanine and Glycyl-L-tyrosine, and the known metabolic roles of glycine and alanine (B10760859).[1] Researchers are encouraged to use this document as a starting point for the empirical determination of optimal conditions for their specific cell lines and applications.
Principle and Mechanism of Action
Glycyl-L-alanine is expected to be taken up by cells through peptide transporters, such as PepT1 and PepT2, which have been identified in the genome of commonly used cell lines like Chinese Hamster Ovary (CHO) cells.[2] Once inside the cell, intracellular peptidases rapidly hydrolyze the dipeptide into free glycine and L-alanine. These amino acids then become available for various cellular processes, including protein synthesis, energy metabolism, and as precursors for other essential biomolecules. This intracellular release mechanism provides a more controlled supply of amino acids compared to the direct uptake of free amino acids from the medium.[2][3]
The use of Glycyl-L-alanine as a media supplement is predicated on several potential benefits:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than some free amino acids, such as glutamine, reducing the spontaneous degradation that leads to the accumulation of toxic ammonia.[4]
-
Improved Solubility: Dipeptides can exhibit greater solubility than their individual amino acid components, which is particularly advantageous in the formulation of highly concentrated feed media for fed-batch cultures.[1]
-
Sustained Nutrient Availability: The gradual intracellular hydrolysis of Glycyl-L-alanine can ensure a more consistent supply of glycine and alanine, preventing their rapid depletion from the culture medium.[4]
Potential Applications in Cell Culture
Based on the roles of its constituent amino acids, Glycyl-L-alanine supplementation can be explored for several applications:
-
Enhancing Cell Growth and Viability: By providing a stable source of key amino acids, Gly-Ala may support higher viable cell densities and prolong culture duration.
-
Improving Recombinant Protein Production: Adequate availability of glycine and alanine, which are integral to protein structure, can potentially lead to increased titers of recombinant proteins.
-
Reducing Metabolic Byproducts: A more controlled amino acid metabolism may lead to a reduction in the production of waste products like lactate (B86563) and ammonia.
-
Cytoprotection: Glycine and alanine individually have been shown to have cytoprotective effects against cellular stress.[5][6] Glycyl-L-alanine may therefore contribute to enhanced cell robustness in culture.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the effects of Glycyl-L-alanine in a chosen mammalian cell line. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific application.
Protocol 1: Preparation of a Sterile Stock Solution of Glycyl-L-alanine
Objective: To prepare a concentrated, sterile stock solution of Glycyl-L-alanine for supplementation into cell culture media.
Materials:
-
Glycyl-L-alanine powder (cell culture grade)
-
Cell culture grade water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Analytical balance
Procedure:
-
Inside a laminar flow hood, accurately weigh the desired amount of Glycyl-L-alanine powder.
-
Dissolve the powder in a pre-determined volume of cell culture grade water or buffer to achieve the desired stock concentration (e.g., 100 mM). Gently vortex or swirl to dissolve completely.[1]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.[1]
-
Label the tube with the compound name, concentration, date, and initials.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Assessment of Glycyl-L-alanine on Cell Growth and Viability
Objective: To determine the effect of Glycyl-L-alanine supplementation on the growth and viability of a specific cell line (e.g., CHO, HEK293, Hybridoma).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile stock solution of Glycyl-L-alanine (from Protocol 1)
-
Sterile stock solutions of free L-alanine and glycine (as controls)
-
Multi-well plates (e.g., 24-well or 96-well) or shake flasks
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Incubator (37°C, 5% CO₂, humidified)
Procedure:
-
Seed the cells at a predetermined density (e.g., 1 x 10⁵ cells/mL) into the wells of a multi-well plate or shake flasks containing fresh culture medium.[1]
-
Supplement the medium with a range of final concentrations of Glycyl-L-alanine (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).[1]
-
Include the following controls:
-
Negative Control: Cells in medium without any supplementation.
-
Positive Controls: Cells in medium supplemented with equimolar concentrations of free L-alanine and free glycine, both individually and in combination.
-
-
Incubate the plates/flasks under standard culture conditions.
-
At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and viability using a cell counter and trypan blue exclusion.
-
Plot the viable cell density and viability against time for each condition to generate growth curves.
Protocol 3: Evaluation of Glycyl-L-alanine on Recombinant Protein Titer
Objective: To assess the impact of Glycyl-L-alanine supplementation on the production of a recombinant protein.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kit specific for the recombinant protein of interest or HPLC with a suitable column
-
Microplate reader (for ELISA)
Procedure:
-
On the final day of the cell growth experiment (Protocol 2), collect the cell culture supernatant by centrifuging to pellet the cells.
-
Quantify the concentration of the recombinant protein in the supernatant using a validated ELISA protocol or HPLC analysis.
-
Normalize the protein titer to the viable cell density to calculate the specific productivity (qP) in pg/cell/day.
-
Compare the protein titer and specific productivity across the different experimental conditions.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Glycyl-L-alanine on Cell Growth and Viability (Example Data)
| Treatment | Concentration (mM) | Peak Viable Cell Density (x10⁶ cells/mL) | Viability on Day 7 (%) |
| Control | 0 | 5.2 ± 0.3 | 85 ± 4 |
| Glycyl-L-alanine | 1 | 5.8 ± 0.4 | 88 ± 3 |
| Glycyl-L-alanine | 5 | 6.5 ± 0.5 | 92 ± 2 |
| Glycyl-L-alanine | 10 | 6.1 ± 0.4 | 89 ± 3 |
| Glycine + Alanine | 5 + 5 | 6.3 ± 0.4 | 90 ± 2 |
Table 2: Effect of Glycyl-L-alanine on Recombinant Protein Production (Example Data)
| Treatment | Concentration (mM) | Final Titer (mg/L) | Specific Productivity (pg/cell/day) |
| Control | 0 | 350 ± 25 | 20 ± 2 |
| Glycyl-L-alanine | 1 | 380 ± 30 | 22 ± 2 |
| Glycyl-L-alanine | 5 | 450 ± 35 | 28 ± 3 |
| Glycyl-L-alanine | 10 | 420 ± 30 | 25 ± 2 |
| Glycine + Alanine | 5 + 5 | 430 ± 32 | 26 ± 3 |
Visualizations
Dipeptide Uptake and Metabolism Workflow
Caption: General workflow of Glycyl-L-alanine uptake and intracellular hydrolysis.
Hypothetical Signaling Pathway Activation by Glycine
Based on studies of glycine's effects on pancreatic islet cells, supplementation with Glycyl-L-alanine, and the subsequent release of glycine, may activate pro-survival and proliferative signaling pathways.[7][8][9][10]
Caption: Hypothetical activation of the PI3K/mTORC1/p70S6K pathway by glycine.
Experimental Workflow for Evaluating Glycyl-L-alanine
Caption: A logical workflow for the experimental evaluation of Glycyl-L-alanine.
Conclusion
Glycyl-L-alanine holds potential as a valuable supplement in mammalian cell culture, offering a stable and soluble source of glycine and L-alanine. The provided protocols serve as a robust starting point for researchers to investigate the effects of this dipeptide on their specific cell culture systems. Through systematic evaluation of cell growth, viability, and recombinant protein production, the optimal conditions for Glycyl-L-alanine supplementation can be determined, potentially leading to significant improvements in bioprocess performance and a deeper understanding of cellular metabolism. Further research is warranted to elucidate the precise mechanisms of Glycyl-L-alanine transport and its impact on intracellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A mechanism of glycine and alanine cytoprotective action: stimulation of stress-induced HSP70 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway [insight.jci.org]
- 10. JCI Insight - Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway [insight.jci.org]
Application Notes and Protocols for the Analytical Detection of Glycylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylalanine is a simple dipeptide composed of glycine (B1666218) and alanine. Due to the sequence of the amino acids and the chirality of alanine, four distinct isomers exist: Glycyl-L-alanine (Gly-L-Ala), Glycyl-D-alanine (Gly-D-Ala), L-Alanylglycine (L-Ala-Gly), and D-Alanylglycine (D-Ala-Gly). Distinguishing between these isomers is critical in various fields, including drug development, nutritional science, and biomarker discovery, as stereochemistry and sequence can dramatically alter biological activity.
The primary analytical challenge lies in the fact that all four isomers have the identical molecular weight (146.14 g/mol ) and elemental composition. This makes them indistinguishable by standard mass spectrometry alone. Therefore, separation techniques, primarily chromatography, are essential. These application notes provide detailed protocols for the separation and identification of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Analytical Strategies
Effective differentiation of all four isomers requires a combination of techniques capable of resolving both constitutional isomers (Gly-Ala vs. Ala-Gly) and enantiomeric pairs (L- vs. D- forms).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating enantiomers. Chiral Stationary Phases (CSPs) create a stereospecific environment, leading to different retention times for L- and D-isomers. Common CSPs for this purpose include those based on macrocyclic glycopeptides (like Teicoplanin) or crown ethers.[1]
-
Reversed-Phase HPLC: While less effective for enantiomers, RP-HPLC can often separate constitutional isomers like Gly-Ala and Ala-Gly due to subtle differences in their polarity and interaction with the C18 stationary phase.
-
Tandem Mass Spectrometry (MS/MS): When coupled with liquid chromatography (LC-MS/MS), MS/MS is a powerful tool for distinguishing constitutional isomers.[2] Although Gly-Ala and Ala-Gly have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ, producing unique daughter ions that serve as fingerprints for each sequence.
Application Note 1: Chiral HPLC-UV for Complete Isomer Separation
Principle: This method uses a Chiral Stationary Phase (CSP) that possesses stereo-specific binding pockets. Enantiomers fit into these pockets with different affinities, causing one to be retained longer on the column than the other, thus enabling their separation. A crown-ether-based CSP is particularly effective for separating molecules with primary amine groups, like dipeptides.[3][4][5] By optimizing the mobile phase, it is often possible to resolve the constitutional isomers in the same run.
Protocol 1: HPLC-UV Separation of Four this compound Isomers
Objective: To achieve baseline separation of Gly-L-Ala, Gly-D-Ala, L-Ala-Gly, and D-Ala-Gly in a single chromatographic run.
Materials and Reagents:
-
Standards: Gly-L-Ala, Gly-D-Ala, L-Ala-Gly, D-Ala-Gly
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
-
Sulfuric Acid or Perchloric Acid (Analytical Grade)
-
0.22 µm Syringe Filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: Crown-ether based, e.g., ChiroSil® SCA (-) or RCA (+) (150 mm x 4.6 mm, 5 µm).[5]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | ChiroSil® SCA (-) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 80% Methanol / 20% Water w/ 10 mM Sulfuric Acid |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in the mobile phase. Create a mixed standard containing all four isomers at a final concentration of 50 µg/mL each.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the individual standards to determine their retention times, followed by the mixed standard and samples.
Expected Results: The four isomers should be well-resolved. The elution order on a crown-ether column is typically determined by the N-terminal amino acid.[3] The constitutional isomers (Gly-Ala vs. Ala-Gly) will separate based on polarity, while the enantiomers will be resolved by the chiral stationary phase.
Table 1: Example Chromatographic Data
| Isomer | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
|---|---|---|
| D-Ala-Gly | 8.5 | - |
| L-Ala-Gly | 10.2 | > 2.0 |
| Gly-D-Ala | 12.1 | > 2.0 |
| Gly-L-Ala | 14.5 | > 2.0 |
Note: Retention times and elution order are illustrative and must be confirmed experimentally.
Application Note 2: LC-MS/MS for Isomer Identification and Quantification
Principle: This method combines the superior separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. The HPLC first separates the isomers based on their retention times. The eluting compounds are then ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer. The mass analyzer selects the parent ion (precursor ion) with an m/z of 147.1 ([M+H]⁺). This precursor ion is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are characteristic of the original molecule's structure. Gly-Ala and Ala-Gly produce different sets of b- and y-ions, allowing for their unambiguous identification.[2]
Protocol 2: LC-MS/MS Analysis of this compound Isomers
Objective: To separate all four isomers by LC and confirm the identity of the constitutional isomers (Gly-Ala vs. Ala-Gly) using their characteristic MS/MS fragmentation patterns.
Materials and Reagents:
-
As per Protocol 1.
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
Instrumentation:
-
LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Orbitrap mass spectrometer with an ESI source.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Astec® CHIROBIOTIC® T (15 cm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 2 µL |
MS Conditions (Positive ESI Mode):
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Procedure:
-
Preparation: Prepare standards and samples as described in Protocol 1, using LC-MS grade solvents.
-
LC-MS/MS Analysis: Equilibrate the system. Inject individual standards to determine retention times and optimize MRM transitions (Collision Energy, CE).
-
MRM Method Setup: Program the MRM transitions for each isomer into the acquisition method. At least two transitions per compound are recommended for confident identification and quantification.
-
Data Acquisition: Inject the mixed standard and samples to acquire data.
Expected Results: The LC will separate the four isomers. The MS/MS analysis will confirm the identity based on unique fragmentation. For dipeptides, key fragments include b-ions (N-terminal fragments) and y-ions (C-terminal fragments).
-
Gly-Ala ([M+H]⁺ = 147.1): Fragmentation should yield a prominent y₁ ion at m/z 90.1 (corresponding to protonated Alanine) and a b₁ ion at m/z 58.0 (corresponding to the immonium ion of Glycine after CO loss).
-
Ala-Gly ([M+H]⁺ = 147.1): Fragmentation should yield a prominent y₁ ion at m/z 76.0 (corresponding to protonated Glycine) and a b₁ ion at m/z 72.1 (corresponding to the immonium ion of Alanine after CO loss).
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| Gly-Ala Isomers | 147.1 | 90.1 | y₁ | 15 | Quantifier |
| 147.1 | 58.0 | b₁ | 20 | Qualifier | |
| Ala-Gly Isomers | 147.1 | 76.0 | y₁ | 15 | Quantifier |
| 147.1 | 72.1 | b₁ | 20 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatographic separation of dipeptide and tripeptide enantiomers using a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crown Ether Phases - Regis Technologies [registech.com]
- 5. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
Application Notes: Glycylalanine as a Substrate for Enzyme Kinetic Studies
Introduction
Glycyl-L-alanine (Gly-Ala) is a dipeptide composed of glycine (B1666218) and L-alanine.[1][2] It serves as a valuable substrate for investigating the kinetics of various peptidases, particularly dipeptidases (E.C. 3.4.13). Dipeptidases are exopeptidases that hydrolyze dipeptides into their constituent amino acids. These enzymes are found across all domains of life and play crucial roles in protein digestion, metabolism, and cellular signaling.[3] The study of glycylalanine hydrolysis provides insights into the substrate specificity, catalytic efficiency, and inhibition of these enzymes, which is essential for basic research and the development of therapeutic agents targeting peptidase activity.
Applications in Enzyme Kinetics
This compound is utilized in several key applications for studying enzyme kinetics:
-
Substrate Specificity and Kinetic Parameter Determination: It is used to determine the Michaelis constant (Km) and maximum velocity (Vmax) of dipeptidases. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
-
Enzyme Activity Assays: this compound can be employed in routine assays to measure the activity of dipeptidases in biological samples, such as tissue homogenates or purified enzyme preparations.
-
Inhibitor Screening: It serves as a substrate in assays designed to screen for and characterize inhibitors of dipeptidase activity, which is relevant in drug discovery programs.
-
Comparative Enzyme Studies: The kinetics of this compound hydrolysis can be compared across different enzymes or enzyme variants to understand structure-function relationships and the impact of mutations.
Data Presentation: Kinetic Parameters of Peptidases
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dipeptidyl Peptidase IV (Porcine) | Gly-Pro-p-nitroanilide | 0.66 | - | - | |
| Dipeptidyl Peptidase IV (Porcine) | Ala-Ala-2-naphthylamide | 1 | - | - | |
| Dipeptidyl Peptidase IV (Human Serum) | Gly-Pro-1-naphthylamine | 0.72 | - | - | [4] |
Note: The kinetic parameters for the hydrolysis of this compound by specific dipeptidases would need to be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Dipeptidase Activity Assay using this compound and a Ninhydrin-Based Colorimetric Method
This protocol provides a method to determine dipeptidase activity by quantifying the release of amino acids from the hydrolysis of this compound. The liberated amino acids react with ninhydrin (B49086) to produce a colored product that can be measured spectrophotometrically.[5]
A. Materials and Reagents
-
Glycyl-L-alanine substrate solution (e.g., 100 mM stock in reaction buffer)
-
Dipeptidase enzyme preparation (e.g., purified enzyme or tissue homogenate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Ninhydrin reagent
-
Citrate (B86180) buffer (e.g., 0.2 M, pH 5.0)
-
L-alanine or Glycine standard solutions (for standard curve)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
B. Procedure
-
Standard Curve Preparation:
-
Prepare a series of L-alanine or glycine standards of known concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mM) in the reaction buffer.
-
In separate tubes or wells, add 50 µL of each standard.
-
Add 50 µL of reaction buffer to each standard tube/well.
-
-
Enzyme Reaction Setup:
-
For kinetic analysis, prepare a series of this compound substrate dilutions in the reaction buffer at various concentrations (e.g., ranging from 0.1 to 10 times the expected Km).
-
In microcentrifuge tubes, prepare the reaction mixture by adding:
-
50 µL of this compound solution.
-
40 µL of reaction buffer.
-
-
Prepare a blank reaction for each substrate concentration by adding 50 µL of buffer instead of the enzyme solution.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the dipeptidase enzyme solution. Mix gently.
-
Incubate at the chosen temperature for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear during this period.
-
-
Reaction Termination:
-
Ninhydrin Reaction:
-
In a new set of tubes or a 96-well plate, add 50 µL of the supernatant from the enzyme reaction or the prepared standards.[5]
-
Add 50 µL of citrate buffer.[5]
-
Add 100 µL of the ninhydrin reagent.[5]
-
Seal the plate or cap the tubes and heat in a boiling water bath or a heating block at 100°C for 20 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of the standards and samples at 570 nm using a microplate reader or spectrophotometer.[5]
-
C. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the absorbance of the amino acid standards against their concentrations to generate a standard curve.
-
Determine the concentration of amino acids released in each enzyme reaction by interpolating the absorbance values on the standard curve.
-
Calculate the initial reaction velocity (v₀) in µmol of product formed per minute for each substrate concentration.
-
Plot v₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Mandatory Visualization
Caption: Workflow for a dipeptidase kinetic assay using this compound.
Caption: Enzymatic hydrolysis of this compound by a dipeptidase.
References
- 1. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanine, N-glycyl- [webbook.nist.gov]
- 3. プロテアーゼ [promega.jp]
- 4. An assay of dipeptidyl peptidase IV activity in human serum and serum of pregnant women with glycyl-L-proline-1-naphthylamide and other glycyl-L-proline-arylamides as substrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
Quantitative Assay for Glycylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylalanine (Gly-Ala) is a dipeptide composed of glycine (B1666218) and alanine. As a fundamental building block of proteins and a potential biomarker in various physiological and pathological processes, the accurate quantification of this compound in biological matrices is of significant interest in biomedical research and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound in aqueous solutions and biological fluids using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust method. An alternative, more sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is also described.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10N2O3[1] |
| Molecular Weight | 146.14 g/mol [2] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid[1] |
| CAS Number | 926-77-2[1] |
| Solubility | Soluble in water.[3][4] |
Principle of Quantification Methods
The primary method detailed is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This technique separates this compound from other components in a sample based on its polarity. The separated dipeptide is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. For analytes like this compound that lack a strong chromophore, derivatization with a UV-absorbing agent or detection at a low wavelength (e.g., ~210 nm) is necessary.[5]
An alternative method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers higher sensitivity and selectivity.[6] This method also separates the analyte using HPLC, but detection is achieved by mass spectrometry, which identifies and quantifies the molecule based on its mass-to-charge ratio.
Application Notes
Method Selection:
-
HPLC-UV: Suitable for routine quantification in relatively clean sample matrices where high sensitivity is not the primary requirement. It is a cost-effective and widely available technique.
-
LC-MS/MS: The preferred method for complex biological samples (e.g., plasma, serum, tissue homogenates) requiring high sensitivity and specificity, such as in pharmacokinetic studies.[6]
Sample Preparation:
Proper sample preparation is crucial to remove interfering substances and ensure the longevity of the analytical column. For biological samples like plasma or serum, protein precipitation is a common and effective first step.[7][8][9] This can be achieved using agents like perchloric acid, acetonitrile (B52724), or methanol. Subsequent centrifugation and filtration of the supernatant will yield a sample suitable for injection.
Method Validation:
Any quantitative assay should be validated to ensure its performance is reliable. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is typically desired.
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods for structurally similar peptides and amino acids.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Perchloric acid (for biological samples)
-
0.22 µm syringe filters
2. Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Aqueous Samples: Filter the sample through a 0.22 µm syringe filter before injection.
-
Plasma/Serum Samples:
-
To 100 µL of plasma/serum, add 200 µL of cold 10% perchloric acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
5. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Hold at 50% A, 50% B
-
17-18 min: Return to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and is suitable for complex matrices.[6]
1. Materials and Reagents:
-
As per the HPLC-UV method, but using LC-MS grade solvents.
-
Formic acid
2. Equipment:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Stock and Working Standards: Prepared as in the HPLC-UV method, but using Mobile Phase A as the diluent.
4. Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method.
5. LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase Gradient: A suitable fast gradient should be optimized. For example, 5% B held for 0.5 min, then ramped to 95% B over 2 min, held for 1 min, and then re-equilibrated.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion (the protonated molecule [M+H]+ for this compound, m/z 147.1) and a specific product ion would need to be determined by direct infusion of a standard solution. For example, a potential transition could be 147.1 -> 74.1 (corresponding to the glycine immonium ion).
-
6. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) versus concentration. A calibration curve is constructed similarly to the HPLC-UV method.
Data Presentation
The following tables summarize the expected performance characteristics of the described methods, based on data from similar analytes.
Table 1: HPLC-UV Method Performance (Expected)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: LC-MS/MS Method Performance (Expected)
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: Workflow for Aqueous Sample Preparation and Analysis.
Caption: Workflow for Plasma/Serum Sample Preparation and Analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Novel LC-MS/MS Assay for C-Peptide in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Glycylalanine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of the dipeptide Glycylalanine (Gly-Ala).
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a significantly lower yield than expected. What are the primary causes?
Low yields in this compound synthesis can stem from several factors, primarily incomplete coupling reactions, unintended side reactions, and issues with protecting groups. During the formation of the peptide bond, incomplete activation of the carboxylic acid group or steric hindrance can prevent the reaction from going to completion.[1] Additionally, side reactions such as the formation of diketopiperazine are common in dipeptide synthesis and can significantly reduce the yield of the desired linear peptide.[2] Problems with the selection, application, or removal of protecting groups can also lead to a variety of impurities and a lower overall yield.[3]
Q2: I suspect diketopiperazine formation is the main issue in my solid-phase synthesis. How can I confirm this and what can I do to prevent it?
Diketopiperazine (DKP) formation is a common side reaction in the synthesis of dipeptides on a solid support. It occurs when the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic dipeptide. This is particularly prevalent with sequences containing proline, but can also occur with other amino acids like glycine (B1666218) and alanine.[2]
To confirm DKP formation, you can analyze the cleavage solution by HPLC-MS. The presence of a peak with the mass of the cyclic dipeptide (cyclo(Gly-Ala)) would confirm this side reaction.
Prevention Strategies:
-
Choice of Resin: Using a 2-chlorotrityl chloride resin can sterically hinder the intramolecular cyclization reaction.
-
Dipeptide Coupling: Instead of coupling the second amino acid (Glycine) to the resin-bound Alanine, you can couple a pre-formed protected dipeptide (e.g., Fmoc-Gly-Ala-OH). This bypasses the stage where DKP formation is most likely to occur.
Q3: My coupling reaction appears to be inefficient, leading to deletion sequences (missing an amino acid). How can I improve coupling efficiency?
Inefficient coupling is a frequent cause of low yield and results in the formation of deletion sequences.[3] Several factors can contribute to poor coupling efficiency:
-
Incomplete Activation: Ensure your coupling reagents are fresh and used in the correct stoichiometry. Reagents like HBTU, HATU, or DIC/HOBt are commonly used to activate the carboxylic acid of the incoming amino acid.[4]
-
Steric Hindrance: While Glycine and Alanine are small amino acids, the growing peptide chain can sometimes aggregate on the resin, blocking reactive sites.[1]
-
Reaction Time and Temperature: Ensure sufficient time for the coupling reaction to complete. For difficult couplings, extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) can be beneficial.[5]
You can monitor the completion of the coupling reaction using a Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (yellow/brown beads) indicates a complete reaction.[6]
Q4: I am observing unexpected peaks in my HPLC analysis of the crude product. What are the likely impurities in this compound synthesis?
Besides deletion sequences and diketopiperazines, other impurities can arise during this compound synthesis:
-
Racemization: The chiral integrity of the Alanine residue can be compromised during activation, leading to the formation of the D-Ala diastereomer. Using additives like HOBt can help suppress racemization.[7]
-
Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) is not completely removed, it will result in a truncated peptide.[3]
-
Side Reactions from Protecting Groups: The choice of protecting groups and the conditions for their removal can sometimes lead to side reactions with the peptide backbone.[8]
Q5: Should I use solid-phase or solution-phase synthesis for this compound, and what are the expected yield differences?
Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable methods for producing this compound.
-
Solid-Phase Peptide Synthesis (SPPS): This is often the preferred method for research-scale synthesis due to its ease of purification (impurities and excess reagents are washed away) and potential for automation.[9]
-
Solution-Phase Synthesis: This classical method can be more advantageous for large-scale production due to lower costs of reagents and the absence of a solid support. However, purification can be more challenging, often requiring chromatography or crystallization.[4]
The choice depends on the desired scale, available equipment, and the specific requirements of the project.
Data Presentation
Table 1: Comparison of Synthesis Methods for Dipeptide Synthesis
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Typical Overall Yield | 70-90% (for similar dipeptides)[6] | ~60-70% (for shorter peptides)[4] |
| Crude Purity | >90%[4] | ~85%[4] |
| Final Purity (after purification) | ≥98%[4] | ≥98%[4] |
| Key Advantages | Ease of purification, automation potential[9] | Scalability, lower reagent cost[4] |
| Key Disadvantages | Higher cost of resin and reagents[9] | More complex purification[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-Ala-Wang resin.
1. Resin Preparation and Swelling:
-
Weigh 250 mg of Fmoc-Ala-Wang resin (loading: 0.4 mmol/g) and transfer to a solid-phase synthesis vessel.
-
Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 20 minutes with gentle agitation.[6]
-
Drain the DCM and wash the resin with 5 mL of Dimethylformamide (DMF) three times.
2. Fmoc Deprotection of Alanine:
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Coupling of Fmoc-Glycine:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH (0.3 mmol) and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the deprotected Ala-Wang resin.
-
Add 3 equivalents of DIC to the resin slurry.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor reaction completion with a Kaiser test. A negative result indicates complete coupling.[6]
4. Final Fmoc Deprotection:
-
Follow the same procedure as in step 2 to remove the Fmoc group from the N-terminal Glycine.
5. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
6. Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude this compound peptide under vacuum.
Protocol 2: Solution-Phase Synthesis of this compound
This protocol outlines a classical approach to synthesizing this compound in solution.
1. Protection of Amino Acids:
-
Protect the amino group of Glycine with a suitable protecting group (e.g., Boc or Cbz).
-
Protect the carboxyl group of Alanine as an ester (e.g., methyl or ethyl ester).[10]
2. Coupling Reaction:
-
Dissolve the N-protected Glycine and the C-protected Alanine in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like HOBt to the solution.[11]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
3. Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the organic solution with dilute acid, then dilute base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude protected dipeptide.
-
Purify the protected dipeptide by column chromatography or recrystallization.
4. Deprotection:
-
Remove the N-terminal protecting group (e.g., Boc with TFA or Cbz with catalytic hydrogenation).
-
Saponify the C-terminal ester to yield the free carboxylic acid.
-
Purify the final this compound product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nordscipeptides.com [nordscipeptides.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glycylalanine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of the dipeptide Glycylalanine (Gly-Ala).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in solid-phase peptide synthesis (SPPS) of Gly-Ala can stem from several factors:
-
Incomplete Coupling Reactions: The formation of the peptide bond between glycine (B1666218) and the resin-bound alanine (B10760859) may not go to completion.[1]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[1]
-
Diketopiperazine Formation: A common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid (Glycine) attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[1]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin if deprotection conditions are too harsh.[1]
Q2: My HPLC analysis shows multiple peaks, indicating poor purity. What are the likely impurities?
A2: Poor purity in the crude Gly-Ala product is often due to:
-
Deletion Sequences: If the glycine coupling reaction is incomplete, a significant portion of the product will be just alanine.[1]
-
Truncated Sequences: If unreacted amino groups on the alanine-resin are not capped, they can react in subsequent steps, though this is less of an issue for a simple dipeptide.[1]
-
Racemization: The alanine residue can be susceptible to racemization (epimerization) during the activation step of the coupling reaction, leading to the formation of Gly-D-Ala.[2]
-
By-products from Side Reactions: As mentioned, diketopiperazine is a major potential byproduct.
Q3: How can I minimize diketopiperazine formation?
A3: Diketopiperazine formation is a significant challenge for dipeptides. To minimize it:
-
Use 2-chlorotrityl chloride resin: This resin is highly sterically hindered, which disfavors the intramolecular cyclization reaction.
-
Couple the second amino acid (Glycine) immediately after deprotection: Do not leave the deprotected dipeptide-resin for extended periods before coupling the next amino acid (if synthesizing a longer peptide) or proceeding to cleavage.
-
Use Fmoc-protected dipeptide building blocks: Synthesizing the Gly-Ala dipeptide in solution first and then coupling it to the resin can bypass this issue for longer sequences.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Coupling | Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates incomplete reaction. | Double-couple the glycine: after the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[3] Ensure you are using an appropriate excess of amino acid and coupling reagents (typically 3 equivalents).[4][5] |
| Reagent Degradation | Coupling reagents (e.g., HBTU, HATU) and protected amino acids are sensitive to moisture. | Use fresh, high-purity reagents and anhydrous solvents (peptide synthesis grade DMF).[2] Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere). |
| Diketopiperazine Formation | The mass of the major product corresponds to the cyclic dipeptide, not the linear Gly-Ala. | See Q3 in the FAQ section for mitigation strategies. |
| Inefficient Cleavage | The peptide is not being efficiently cleaved from the resin. | Ensure the cleavage cocktail (e.g., TFA/TIS/H₂O) is freshly prepared and appropriate for your resin.[1][5] Increase cleavage time from the standard 2-3 hours to 4 hours. |
Issue 2: Poor Purity of Crude Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Racemization of Alanine | Chiral HPLC or mass spectrometry may indicate the presence of a diastereomer. | Minimize the pre-activation time of the amino acid before adding it to the resin.[2] Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) to the coupling reaction mixture.[2][6] Avoid high reaction temperatures.[2] |
| Deletion of Glycine | A major peak in the HPLC corresponds to the mass of Alanine. | This points to a failed coupling reaction. See "Incomplete Coupling" under Issue 1. |
| By-products from Protecting Groups | Scavengers in the cleavage cocktail are insufficient to trap reactive cations. | Ensure the correct scavengers are used. For example, triisopropylsilane (B1312306) (TIS) is a common scavenger. The standard cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.[5] |
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for the solid-phase synthesis of a dipeptide like this compound.
| Parameter | Typical Value | Description |
| Resin Loading | 0.25 - 1.00 mmol/g | The initial loading of the first amino acid (Fmoc-L-Ala) on the Wang or 2-CTC resin.[4] |
| Amino Acid Excess | 3 - 5 equivalents | Molar excess of the incoming amino acid (Fmoc-Gly-OH) relative to the resin loading.[4][5] |
| Coupling Reagent Excess | 3 - 5 equivalents | Molar excess of the coupling reagent (e.g., HBTU, DIC) relative to the resin loading.[4][5] |
| Fmoc Deprotection Efficiency | > 99% | The efficiency of removing the Fmoc protecting group, typically with 20% piperidine (B6355638) in DMF.[4] |
| Coupling Efficiency | > 98% | The efficiency of peptide bond formation between activated Fmoc-Gly-OH and the resin-bound Alanine.[4] |
| Overall Crude Yield | 70 - 90% | The expected yield of the crude this compound peptide after cleavage and precipitation.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol details the manual synthesis on a 0.1 mmol scale.
1. Resin Preparation and Swelling:
-
Weigh 250 mg of Fmoc-L-Ala-Wang resin (assuming a loading of 0.4 mmol/g) and transfer it to a solid-phase synthesis reaction vessel.[4]
-
Add 5 mL of Dichloromethane (DCM) to the resin and allow it to swell for 20 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with 5 mL of Dimethylformamide (DMF).[4]
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[5]
-
Agitate the mixture for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Glycine Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH (0.3 mmol, 89.2 mg) and 3 equivalents of HBTU (0.3 mmol, 113.7 mg) in 2 mL of DMF. Add 6 equivalents of DIPEA (0.6 mmol, 105 µL) to the solution and vortex for 1-2 minutes.[5]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[5]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates the coupling is complete.[4]
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the newly added Glycine.
5. Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare 5 mL of the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. (Caution: Handle TFA in a fume hood with appropriate PPE) .[5]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the peptide.
6. Precipitation and Isolation:
-
Reduce the volume of the TFA filtrate by about half under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[4][5]
-
Centrifuge the mixture to pellet the precipitated peptide.[4]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[4]
-
Dry the final white solid under vacuum to obtain the crude this compound. The product can then be purified by reverse-phase HPLC.
Visual Guides
References
Technical Support Center: Glycylalanine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycylalanine. Here, you will find information to enhance its solubility in aqueous solutions, detailed experimental protocols, and data to guide your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound, a dipeptide of glycine (B1666218) and alanine, is generally soluble in water. If you are facing solubility issues, consider the following troubleshooting steps:
-
Purity of Water: Ensure you are using high-purity water (e.g., distilled, deionized, or Milli-Q).
-
Temperature: Gently warming the solution can aid dissolution. However, avoid excessive heat to prevent potential degradation.
-
Sonication: Brief sonication can help break up aggregates and improve solubility.
-
pH Adjustment: The solubility of peptides is pH-dependent. This compound's solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions. Try adjusting the pH of your solution away from the pI.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of peptides like this compound is significantly influenced by pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal repulsion between molecules and often resulting in lower solubility. By adjusting the pH of the solution to be either more acidic or more basic than the pI, the peptide molecules will carry a net positive or negative charge, respectively. This increased charge leads to greater electrostatic repulsion between molecules, which can enhance solubility.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using co-solvents can be an effective strategy. For peptides that are difficult to dissolve in aqueous solutions alone, the addition of a small amount of an organic solvent can be beneficial. Commonly used co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Acetonitrile (ACN)
It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always consider the compatibility of the co-solvent with your downstream applications.
Q4: How does temperature impact the solubility of this compound?
A4: The solubility of this compound in water is temperature-dependent. Generally, for most solids, solubility increases with temperature. Research has shown a positive correlation between temperature and the solubility of similar small peptides and their constituent amino acids in aqueous solutions.
Data Presentation
Table 1: Solubility of Glycyl-L-alanine in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility (molality, mol/kg) |
| 20 | 293.15 | 1.832 |
| 25 | 298.15 | 1.968 |
| 30 | 303.15 | 2.113 |
| 35 | 308.15 | 2.268 |
| 40 | 313.15 | 2.432 |
| 45 | 318.15 | 2.606 |
| 50 | 323.15 | 2.789 |
This data is adapted from a study on the melting properties and solubility of dipeptides.
Table 2: Illustrative Effect of pH on the Solubility of this compound's Constituent Amino Acids
| pH | Glycine Solubility ( g/100g H₂O) | L-Alanine Solubility ( g/100g H₂O) |
| 2.0 | Increased | Increased |
| 4.0 | Moderate | Moderate |
| 6.0 (pI) | 25.0 | 16.5 |
| 8.0 | Moderate | Moderate |
| 10.0 | Increased | Increased |
Note: This data illustrates a trend. Actual solubility values for this compound will differ.
Experimental Protocols
Protocol 1: Gravimetric Method for Determining Solubility
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.
Materials:
-
This compound
-
High-purity water (or other aqueous buffer)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
Pre-weighed drying vials
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solution in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand at the set temperature for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.
-
Filter the supernatant to remove any remaining solid particles.
-
Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed drying vial.
-
Evaporate the solvent from the vial under vacuum or in a drying oven at an appropriate temperature until a constant weight is achieved.
-
The final weight of the vial minus the initial weight gives the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/L, mol/L).
Protocol 2: Photometric (UV-Vis Spectrophotometry) Method for Determining Solubility
This method is suitable for compounds with a chromophore or can be adapted using a colorimetric assay. This compound itself does not have a strong UV chromophore, so a derivatization step or a colorimetric assay (like the ninhydrin (B49086) method for amino groups) would be necessary.
Materials:
-
This compound
-
Aqueous buffer
-
UV-Vis spectrophotometer
-
Cuvettes
-
Reagents for a suitable colorimetric assay (e.g., ninhydrin reagent)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen aqueous buffer.
-
If using a colorimetric assay, follow the assay protocol to develop the color for each standard.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Preparation and Measurement:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of your calibration curve.
-
If using a colorimetric assay, react the diluted sample with the necessary reagents.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculate Solubility:
-
Use the absorbance of the diluted sample and the equation of the line from your calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualizations
Caption: Logical relationship of factors affecting this compound solubility.
Caption: Experimental workflow for enhancing this compound solubility.
Technical Support Center: Glycylalanine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of glycylalanine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound using mass spectrometry?
A1: this compound, as a small and hydrophilic dipeptide, presents several analytical challenges. These include:
-
Low Ionization Efficiency: Small, polar molecules like this compound can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low signal intensity. The efficiency is influenced by the amino acid composition.[1][2][3]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine, tissue), co-eluting endogenous components like salts, lipids, and proteins can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4][5][6]
-
Adduct Formation: this compound readily forms adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can complicate spectra by splitting the signal across multiple ions and reducing the intensity of the desired protonated molecule ([M+H]⁺).[7][8][9]
-
Chromatographic Retention: Due to its hydrophilic nature, retaining and separating this compound from other polar interferences on standard reversed-phase liquid chromatography (LC) columns can be difficult, often resulting in poor peak shape.[7]
Q2: What is the expected mass-to-charge ratio (m/z) for protonated this compound?
A2: this compound has a monoisotopic mass of 146.07 g/mol . In positive ion mode mass spectrometry, it is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 147.08. Depending on the mobile phase and sample matrix, you may also observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts at m/z 169.06 and m/z 185.04, respectively.[7]
Q3: How can I improve the signal intensity of this compound?
A3: To improve signal intensity, focus on optimizing ionization and sample preparation. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve protonation and thus ionization efficiency in positive ESI mode.[7][10] Additionally, derivatization to add a permanently charged group or increase hydrophobicity can enhance ionization efficiency by up to 10-fold or more for small peptides.[11][12]
Q4: Is a stable isotope-labeled internal standard necessary for quantification?
A4: Yes, using a stable isotope-labeled (SIL) internal standard, such as this compound-d2, is highly recommended for accurate quantification.[13] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing it to effectively normalize the signal and correct for variations during sample preparation and analysis.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
| Possible Cause | Recommended Solution |
| Suboptimal Ionization | The pH of the mobile phase may not be conducive to protonation. Action: Add 0.1% formic acid to both mobile phase A and B to lower the pH and improve ionization efficiency.[7][10] |
| Poor Sample Preparation | Contaminants such as salts, phospholipids, or detergents from the sample matrix are suppressing the analyte signal.[14] Action: Implement a more rigorous sample cleanup procedure. For plasma, use protein precipitation.[10][13] For more complex matrices, consider solid-phase extraction (SPE).[7] Ensure all solvents are LC-MS grade.[7] |
| Incorrect Instrument Parameters | Mass spectrometer settings (e.g., capillary voltage, gas flow, source temperature) are not optimized for a small dipeptide.[7][15] Action: Perform a tuning and calibration of the instrument.[15] Systematically optimize source parameters by infusing a standard solution of this compound. |
| Analyte Degradation | The sample may be unstable under the storage or experimental conditions. Action: Ensure proper sample handling and storage. Prepare samples fresh and analyze them promptly. |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Action: Dilute the sample and reinject.[7] |
| Contaminated Guard or Analytical Column | Matrix components or previously injected samples have accumulated on the column. Action: Wash the column with a strong solvent series (e.g., isopropanol, acetonitrile). If the issue persists, replace the guard column or, if necessary, the analytical column.[7] |
| Inappropriate Mobile Phase | The mobile phase is not optimal for the analyte's interaction with the stationary phase. Action: Ensure the pH is appropriate and consider testing different organic modifiers or buffer concentrations. |
| Secondary Interactions | The analyte is interacting with active sites on the column packing material or system components. Action: Try a different column chemistry or add a mobile phase modifier to reduce secondary interactions. |
Issue 3: Presence of Unexpected Adducts or High Background Noise
| Possible Cause | Recommended Solution |
| Salt Contamination | Sodium and potassium salts in the sample, mobile phase, or from glassware are causing significant [M+Na]⁺ and [M+K]⁺ adducts.[8][9] Action: Use high-purity LC-MS grade solvents and additives. Use polypropylene (B1209903) tubes instead of glass where possible.[8] Consider adding a small amount of ammonium (B1175870) formate (B1220265) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts, which can sometimes provide a more consistent signal. |
| Matrix Effects | Co-eluting matrix components are causing a high, noisy baseline or ion suppression.[5] Action: Improve chromatographic separation to resolve this compound from the interfering matrix components. Adjust the gradient or try a different column. A robust sample cleanup is also critical.[6] |
| System Contamination | The LC-MS system itself is contaminated. Action: Flush the entire LC system and mass spectrometer interface with an appropriate cleaning solution. Check for and eliminate leaks, which can introduce contaminants.[16][17] |
Diagram 1: General Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Glycylalanine Stability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on improving the stability of Glycylalanine in aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is hydrolysis of the peptide bond. This reaction breaks the bond between the glycine (B1666218) and alanine (B10760859) residues, resulting in the formation of the individual amino acids, glycine and alanine. This process can be catalyzed by acids and bases.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer. Extreme pH values (both acidic and basic) and elevated temperatures can significantly accelerate the rate of hydrolysis. The choice of buffer can also impact stability.
Q3: What is the optimal pH for maintaining this compound stability in solution?
A3: For dipeptides, maximum stability is often observed at a pH of approximately 6.0. Both acidic and basic conditions can catalyze the hydrolysis of the peptide bond.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures increase the rate of chemical degradation, including hydrolysis. Therefore, to maintain the stability of this compound solutions, it is recommended to store them at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.
Q5: Are there any excipients that can help to stabilize this compound in solution?
A5: Yes, certain excipients can enhance the stability of peptides. For example, cryoprotectants like sucrose (B13894) or trehalose, and bulking agents such as mannitol (B672) or glycine can be beneficial, especially in formulations intended for lyophilization. Additionally, antioxidants may be included if oxidation is a concern for other components in the formulation.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my solution, what could be the cause?
-
pH of the solution: Have you verified the pH of your solution? Extreme pH values will accelerate the hydrolysis of the peptide bond. Ensure the pH is buffered to a range where this compound is most stable, ideally around pH 6.0.
-
Storage Temperature: How are you storing your solution? Storage at room temperature or higher will lead to faster degradation. For optimal stability, store solutions at 2-8°C for short durations and frozen at -20°C or -80°C for long-term storage.
-
Buffer Composition: Could your buffer be contributing to the instability? Some buffer components can catalyze degradation. Consider using a stable, non-reactive buffer system.
-
Contamination: Is it possible that your solution is contaminated with proteases? Ensure you are using sterile, protease-free water and reagents, and handle the solution under aseptic conditions.
Problem: I see precipitation in my this compound solution upon storage.
-
Solubility Limits: Have you exceeded the solubility limit of this compound in your chosen solvent and at your storage temperature? Lowering the temperature can decrease solubility. Try preparing a more dilute solution.
-
pH Shift: Could the pH of your solution have shifted during storage? A change in pH can affect the charge of the dipeptide and its solubility. Re-verify the pH of the solution.
-
Buffer Precipitation: Is it possible that a component of your buffer is precipitating at the storage temperature? This is a known issue with some phosphate (B84403) buffers at low temperatures.
Quantitative Data on Dipeptide Stability
Table 1: Pseudo-first-order rate constants (k) for the degradation of Glycyl-L-glutamine in aqueous solution at 80°C and various pH values.
| pH | k (x 10⁻³ h⁻¹) |
| 2.0 | 13.8 |
| 4.0 | 1.8 |
| 6.0 | 0.8 |
| 8.0 | 2.5 |
| 10.0 | 20.1 |
(Data adapted from a study on Glycyl-L-glutamine, which demonstrates the typical pH-dependent stability profile of dipeptides, with maximum stability around neutral pH.)
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify the degradation products and pathways of this compound.
1. Materials and Reagents:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Phosphate buffer (pH adjusted to desired levels)
- HPLC system with UV detector
- HPLC column (e.g., C18)
- Mobile phase for HPLC
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
3. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
4. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
5. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control.
- Identify and quantify the degradation products.
- Calculate the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate and quantify this compound from its degradation products (Glycine and Alanine).
1. HPLC System and Column:
- System: HPLC with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 0% to 20% B over 20 minutes may be a good starting point. The gradient should be optimized to achieve good separation between this compound, Glycine, and Alanine.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
4. Sample Preparation:
- Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase A.
5. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Glycylalanine degradation pathways and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of the dipeptide glycylalanine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the enzymatic hydrolysis of its internal peptide bond. This reaction is catalyzed by a class of enzymes known as dipeptidases or proteases, yielding its constituent amino acids, glycine (B1666218) and L-alanine.[1][2] This hydrolytic cleavage requires the addition of a water molecule.
Q2: Which enzymes are responsible for this compound degradation?
Q3: What are the optimal conditions for the enzymatic degradation of this compound?
The optimal conditions for degradation depend on the specific enzyme. For example, the glycyl aminopeptidase (B13392206) from Actinomucor elegans exhibits maximum activity at a pH of 8.0 and a temperature of 40°C. Mammalian peptidases can have varying optimal pH ranges, often falling between neutral and slightly alkaline conditions. It is crucial to consider the source of potential enzymatic contamination in your experimental system to predict the conditions that would favor degradation.
Q4: How can I avoid this compound degradation in my experiments?
Avoiding degradation involves a multi-faceted approach focusing on controlling the experimental environment:
-
Temperature Control: Maintain low temperatures during sample preparation and storage. Enzymatic activity generally decreases at lower temperatures. For long-term storage, lyophilized peptides are recommended at -20°C or -80°C.
-
pH Management: Work at a pH that is suboptimal for the relevant peptidases. Since many dipeptidases have optimal activity in the neutral to alkaline range, conducting experiments at a slightly acidic pH may reduce degradation, provided it does not compromise your experimental goals.
-
Use of Inhibitors: Incorporate specific peptidase inhibitors into your buffers and media.
-
Aseptic Technique: When working with cell cultures, meticulous aseptic technique is crucial to prevent microbial contamination, which can be a source of proteases.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[2][5][6][7] It is advisable to aliquot peptide solutions for single use. Flash-freezing in liquid nitrogen is preferable to slow freezing.[2]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
Possible Cause 1: Enzymatic Degradation
-
Troubleshooting Steps:
-
Identify the Source: Determine potential sources of enzymatic contamination (e.g., cell lysates, serum in culture media, microbial contamination).
-
Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail or specific inhibitors like Bestatin (B1682670) or Puromycin (B1679871) into your solutions (see Table 2 for details).
-
Heat Inactivation: If your experimental design allows, heat-inactivate potential proteases in your solutions (e.g., by heating serum).
-
Work at Low Temperatures: Perform all experimental steps on ice to minimize enzymatic activity.
-
Possible Cause 2: Non-Enzymatic Hydrolysis
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your buffer is stable and not in a range that promotes acid or base-catalyzed hydrolysis. While generally stable, prolonged exposure to extreme pH should be avoided.
-
Buffer Selection: Be aware that some buffers can affect peptide stability. For instance, phosphate (B84403) buffers can experience significant pH shifts upon freezing, which may impact peptide integrity.[2]
-
Issue 2: Inconsistent results in cell-based assays.
Possible Cause 1: Degradation of this compound in Cell Culture Media
-
Troubleshooting Steps:
-
Serum-Free Media: If possible, use serum-free media, as serum is a significant source of proteases. If serum is required, consider using heat-inactivated serum.
-
Media Stability Study: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium at 37°C in the absence of cells to assess its chemical stability.
-
Use of Dipeptide Analogues: In some applications, more stable dipeptide analogues are used. While not a direct solution for working with this compound, it highlights that dipeptide stability in media is a recognized challenge.
-
Possible Cause 2: Cellular Metabolism of this compound
-
Troubleshooting Steps:
-
Monitor Metabolites: Use an analytical method like HPLC or LC-MS to monitor the appearance of glycine and alanine (B10760859) in the culture medium over time, which would indicate cellular uptake and hydrolysis.
-
Inhibitor Studies: Use peptidase inhibitors to block cellular degradation and assess the impact on your experimental outcome.
-
Data Summary
Table 1: General Parameters for this compound Stability
| Parameter | Condition | Observation | Citation |
| Primary Degradation Pathway | Enzymatic Hydrolysis | Cleavage of the peptide bond to form glycine and alanine. | [1][2] |
| Key Enzyme Classes | Dipeptidases, Aminopeptidases | Found in cytosol, cell membranes (e.g., renal brush border), and serum. | [3][4] |
| Effect of Temperature | Increased Temperature | Generally increases the rate of enzymatic hydrolysis. | |
| Effect of pH | Varies by Enzyme | Many peptidases have optimal activity in the neutral to alkaline range. Extreme pH can cause non-enzymatic hydrolysis. | |
| Storage Recommendation | Lyophilized | Store at -20°C or -80°C for maximal stability. | |
| Solution Storage | Aliquoted, Frozen | Minimize freeze-thaw cycles. Flash-freezing is recommended. | [2] |
Table 2: Common Peptidase Inhibitors
| Inhibitor | Target Enzyme Class | Typical Working Concentration | Notes | Citation |
| Bestatin | Aminopeptidases | 1-10 µM | A potent, reversible inhibitor of many aminopeptidases. It acts as a transition-state analog. | [8][9][10][11][12] |
| Puromycin | Cytosol Alanyl Aminopeptidase, Dipeptidyl-peptidase II | Varies (µM range) | A reversible inhibitor. Can be used to differentiate between different aminopeptidases. | [1][3][13][14] |
| Protease Inhibitor Cocktails | Broad Spectrum | As per manufacturer's instructions | A mixture of inhibitors targeting various protease classes (serine, cysteine, metalloproteases). Useful when the specific degrading protease is unknown. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products by HPLC
This protocol provides a general method for the separation and quantification of this compound, glycine, and alanine.
1. Sample Preparation:
-
At specified time points, collect an aliquot of your experimental sample (e.g., from a stability study in buffer or cell culture medium).
-
To stop enzymatic degradation, immediately add a quenching solution, such as an equal volume of cold 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
For samples containing proteins (e.g., cell culture media with serum), precipitate the proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 g) for 10 minutes.
-
Collect the supernatant for analysis.
2. Pre-column Derivatization (for UV or Fluorescence Detection):
-
Amino acids and dipeptides often lack a strong chromophore, requiring derivatization for sensitive detection. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[15][16]
-
In a microcentrifuge tube, mix 10 µL of the sample supernatant with 70 µL of borate (B1201080) buffer (0.2 M, pH 8.8).
-
Add 20 µL of AQC reagent (e.g., 3 mg/mL in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 140 mM sodium acetate (B1210297) with 17 mM triethylamine, adjusted to pH 5.05 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for AQC derivatives).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Generate a standard curve for this compound, glycine, and alanine using known concentrations prepared in the same buffer as the samples and subjected to the same derivatization procedure.
-
Determine the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
This compound Degradation Pathway
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Peptide Degradation
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbls.org [ijbls.org]
- 6. ucviden.dk [ucviden.dk]
- 7. ucviden.dk [ucviden.dk]
- 8. aminoallyl-utp.com [aminoallyl-utp.com]
- 9. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The analgesic activity of Bestatin as a potent APN inhibitor [frontiersin.org]
- 13. Puromycin - Wikipedia [en.wikipedia.org]
- 14. Inhibition of aminopeptidase and acetylcholinesterase by puromycin and puromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl- N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography [kjpp.net]
Optimizing pH and temperature for enzymatic synthesis of peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH and temperature for the enzymatic synthesis of peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in enzymatic peptide synthesis? A1: The most critical parameters to optimize are pH, temperature, and the concentrations of the substrate and enzyme, as these factors dramatically influence the reaction's yield and the degree of polymerization.[1] Novel reaction media, such as ionic liquids or frozen aqueous solutions, can also significantly increase the efficiency of the synthesis.[1]
Q2: How does pH affect the synthesis process? A2: The pH of the reaction medium is crucial as it affects the ionization state of the enzyme's active site and the substrates. Generally, alkaline conditions are favorable for the aminolysis reaction required for peptide bond formation due to the pKa of the amine groups of the substrates.[1] However, a relatively high pH can sometimes lead to the unwanted hydrolysis of the ester substrate.[1] It is essential to determine the pH range where both the protease and the substrate are active and reactive.[1]
Q3: What is the typical optimal temperature range for enzymatic peptide synthesis? A3: Most enzymes used in peptide synthesis have an optimal temperature between 35°C and 40°C.[2] Increasing the temperature within this range can increase the reaction rate by exciting molecules and increasing collision frequency.[2] However, exceeding the optimal temperature can cause the enzyme to denature, leading to a complete loss of activity.[2][3] To date, many aminolysis reactions are performed around 40°C, which has been shown to give higher yields.[1]
Q4: Which enzymes are commonly used for peptide synthesis? A4: Serine and cysteine proteases are preferred for peptide synthesis because they form a reactive acyl-enzyme intermediate during catalysis, which is essential for transferring the acyl group to the incoming amino acid or peptide.[1] Common examples include papain, trypsin, and chymotrypsin.
Q5: Can organic solvents be used in the reaction? A5: Yes, organic solvents can be used to shift the reaction equilibrium towards synthesis, especially if the resulting peptide is soluble in the solvent.[1] They can also help prevent the hydrolysis of the acyl-enzyme intermediate by reducing the amount of water present. However, organic solvents can also negatively impact enzyme stability and activity.[1]
Troubleshooting Guide
Problem: Low or No Peptide Yield
Q1: I am getting a very low yield. What are the first things I should check? A1:
-
pH and Temperature: Verify that the reaction pH and temperature are within the optimal range for your specific enzyme. Deviations can drastically reduce enzyme activity.[1][4]
-
Enzyme/Substrate Concentration: Higher concentrations of starting materials often lead to better product yields.[5][6] Excess substrate concentration is typically needed for the aminolysis reaction to be favored over hydrolysis.[1]
-
Product Solubility: The synthesis is often dependent on the solubility of the product. Lower solubility of the synthesized peptide can drive the reaction forward, resulting in a higher yield.[5][7] If the product is too soluble, the reaction may not proceed efficiently.[8]
-
Enzyme Activity: Ensure your enzyme is active. Improper storage or handling can lead to a loss of activity. It is also possible that contaminants in your purified substrates, such as trifluoroacetate (B77799) (TFA), are inhibiting the enzyme.[9][10]
Problem: Enzyme Inactivation
Q2: My reaction starts well but then stops prematurely. What could be the cause? A2: This often indicates enzyme instability or inactivation.
-
Temperature: The temperature might be too high, causing the enzyme to denature over time.[2] While the initial rate may be high, the enzyme's stability is compromised. The optimal temperature for synthesis is a balance between reaction rate and enzyme stability.[11]
-
pH: The reaction pH might be drifting out of the enzyme's stable range, leading to denaturation.[3] Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.
-
Autolysis: Some proteases can self-digest, especially at higher concentrations and suboptimal pH. Storing enzymes at a lower pH and in the presence of stabilizers like CaCl₂ (for chymotrypsin) can help prevent this.
Problem: Side Reactions Dominating
Q3: My main product is the hydrolyzed acyl donor, not the desired peptide. How can I fix this? A3: This is a common issue where hydrolysis outcompetes aminolysis.
-
Increase Nucleophile Concentration: Increase the concentration of the amine component (the nucleophile). A higher concentration will favor the nucleophilic attack on the acyl-enzyme complex, leading to peptide bond formation.[1]
-
Adjust pH: While alkaline conditions are generally good for aminolysis, a very high pH can accelerate the hydrolysis of the ester substrate.[1] Try lowering the pH slightly while staying within the enzyme's active range.
-
Use Organic Solvents: Adding a water-miscible organic co-solvent can reduce the water concentration, thereby disfavoring hydrolysis.[1] However, you must first test the enzyme's stability in the chosen solvent.
Data Presentation: Optimal Conditions for Common Enzymes
| Enzyme | Optimal pH Range | Optimal Temperature Range | Notes |
| Papain | 4.0 - 10.0 (synthesis often favored at alkaline pH, e.g., 8.0)[1][12] | Up to 80°C (synthesis commonly run at 40°C)[1][12] | Stable over a wide range of conditions. Higher pH can lead to a higher degree of polymerization.[1] |
| Trypsin | 8.0 - 9.0 (more alkaline than for hydrolysis)[5][6][13][14] | 40°C - 50°C[13][14][15] | Requires significantly more enzyme for synthesis compared to hydrolysis.[5][6] |
| α-Chymotrypsin | ~7.8 (neutral pH is most efficient)[8] | ~50°C (digests often run at 30°C - 40°C to limit self-digestion)[16] | Synthesis is favored when the product has low solubility.[7] High concentrations of starting materials are required.[8] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature
This protocol outlines a method to determine the optimal temperature for an enzyme-catalyzed peptide synthesis reaction.
-
Preparation: Prepare a stock solution of your acyl donor, amine nucleophile, and a suitable buffer at the predetermined optimal pH. Prepare an enzyme stock solution.
-
Reaction Setup: Set up a series of identical reactions in separate vials. Each vial should contain the buffer, acyl donor, and amine nucleophile.
-
Temperature Incubation: Place the reaction vials in separate water baths or incubators set to a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C).[17] Allow the vials to equilibrate to the set temperature.
-
Initiate Reaction: Add a precise amount of the enzyme stock solution to each vial to start the reaction.
-
Sampling: At fixed time intervals, withdraw a small aliquot from each reaction vial.[2]
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent (e.g., a strong acid like TFA or by heating) to denature the enzyme.[15][16]
-
Analysis: Analyze the concentration of the synthesized peptide product in each quenched sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Determine Optimum Temperature: Plot the initial reaction rate (product concentration per unit time) against temperature. The temperature that corresponds to the highest reaction rate is the optimum temperature for your reaction.[4][18]
Protocol 2: Determination of Optimal pH
This protocol describes how to determine the optimal pH for your enzymatic synthesis.
-
Buffer Preparation: Prepare a series of buffers with different pH values covering a wide range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).[19]
-
Reaction Setup: In separate vials, prepare identical reaction mixtures. Each vial will contain the acyl donor, amine nucleophile, and one of the prepared buffers.
-
Temperature Control: Place all vials in a water bath or incubator set to the predetermined optimal temperature.
-
Initiate Reaction: Start the reaction in each vial by adding the same amount of enzyme.
-
Monitoring: At regular intervals, take samples from each vial and quench the reaction as described in the temperature optimization protocol.
-
Analysis: Quantify the amount of peptide product in each sample using HPLC or another quantitative method. A spectrophotometric assay can also be used if the product is colored.[18]
-
Determine Optimal pH: Plot the initial reaction rate against the pH of the buffer. The pH at which the highest reaction rate is observed is the optimal pH.
Visualizations
Caption: Workflow for optimizing pH and temperature.
Caption: Troubleshooting flowchart for low peptide yield.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. study.com [study.com]
- 5. Trypsin as a catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Peptide bond synthesis catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 14. Simple Preparation of Pacific Cod Trypsin for Enzymatic Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. quora.com [quora.com]
- 18. homework.study.com [homework.study.com]
- 19. Video: Enzyme Activity - Procedure [jove.com]
Glycylalanine Experimental Design: Technical Support Center
Welcome to the technical support center for Glycylalanine experimental design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, characterization, and application of the dipeptide this compound.
Frequently Asked Questions (FAQs): Synthesis & Purification
Q1: What are the most common causes of low yield during the solid-phase synthesis of this compound?
Low yields in solid-phase peptide synthesis (SPPS) of this compound are often due to incomplete reactions at the coupling or deprotection stages. Given Glycine's lack of a side chain, peptides with glycine (B1666218) repeats can be prone to aggregation on the resin, hindering reagent access.[1]
Common Causes & Solutions:
-
Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group can be inefficient, leading to truncated sequences.[1] To troubleshoot, extend the deprotection time or perform a second deprotection step.
-
Poor Coupling Efficiency: The formation of the peptide bond between the activated amino acid and the resin-bound chain may be incomplete. This results in deletion sequences.[1][2] Using a different coupling reagent or performing a "double coupling" can help drive the reaction to completion.[1]
-
Resin Aggregation: Although less of an issue for a simple dipeptide, aggregation can occur, especially with longer sequences containing glycine. This reduces the accessibility of reactive sites.[1] Switching to a more effective solvent like N-methylpyrrolidone (NMP) or performing the synthesis at an elevated temperature can disrupt these aggregates.[1][3]
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Q2: My crude peptide is difficult to purify using RP-HPLC. What are some common issues?
Purification difficulties with this compound are unusual due to its small size and hydrophilicity. However, problems can arise from synthesis byproducts or improper handling.
-
Poor Solubility: If the lyophilized crude peptide does not dissolve well, it may indicate persistent aggregation from the synthesis or the presence of insoluble byproducts.[1] Ensure the peptide is fully dissolved in the initial mobile phase before injection.
-
Co-eluting Impurities: Deletion sequences (e.g., just Alanine) or truncated sequences (just Glycine) may have similar retention times to the desired product, making separation difficult. Optimizing the HPLC gradient (i.e., making it shallower) can improve resolution.
-
Side-Reaction Products: Although Glycine and Alanine have non-reactive side chains, side reactions can occur with scavengers used during cleavage if not optimized, leading to unexpected impurities.[2]
Frequently Asked Questions (FAQs): Characterization & Analysis
Q1: Mass spectrometry of my purified sample shows an unexpected peak at +100 Da. What is this?
A mass addition of 100 Da often corresponds to an incomplete removal of a tert-butyloxycarbonyl (Boc) protecting group.[2] If you used a Boc-protected Alanine variant and the final cleavage step was inefficient, this impurity can arise.
Troubleshooting Steps:
-
Increase Cleavage Time: Extend the duration of the trifluoroacetic acid (TFA) cleavage reaction.[2]
-
Optimize Cleavage Cocktail: Ensure your TFA cocktail contains effective scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[2]
-
Re-cleavage: Subject the peptide-resin to a second round of cleavage to remove any remaining stubborn protecting groups.[2]
Q2: How can I confirm the purity and identity of my synthesized this compound?
A combination of analytical techniques is essential for unambiguous characterization:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the peptide. The sample is dissolved (e.g., 1 mg/mL in 0.1% TFA in water) and injected onto a C18 column.[2] Purity is assessed by the relative area of the product peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide.[4] For this compound (C5H10N2O3), the expected monoisotopic mass is approximately 146.07 g/mol .[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the peptide, though it is often reserved for final product validation rather than routine screening.[4]
| Parameter | Analytical Technique | Expected Outcome for this compound |
| Purity | RP-HPLC | A single major peak (>95% for most research applications) |
| Identity (Mass) | Mass Spectrometry (LC-MS) | [M+H]+ ion at m/z ≈ 147.08 |
| Structure | NMR Spectroscopy | Characteristic shifts for Glycine and Alanine residues |
Caption: Key analytical techniques for this compound characterization.
Frequently Asked Questions (FAQs): Biological Assays & Handling
Q1: I'm observing high variability in my cell-based assays using this compound. What are the potential causes?
High variability in bioassays can stem from issues with the peptide, the protocol, or the cells.[7]
-
Peptide Integrity: Improper storage can lead to degradation. Reconstituted peptide solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[7]
-
Protocol Inconsistency: Minor variations in cell seeding density, incubation times, or reagent addition can lead to significant differences in results.[7][8] Using multichannel pipettes and ensuring reagents are equilibrated to the assay temperature can improve consistency.[8]
-
Cellular Health: The response of cells can be affected by their passage number, confluency, and overall health.[7] It's crucial to use cells within a consistent passage range and at a consistent confluency for all experiments.
| Problem | Possible Cause | Recommended Solution |
| High Intra-Assay Variability | Inconsistent pipetting; Edge effects on the plate. | Use a multichannel pipette; Avoid using the outer wells of the plate.[8] |
| High Inter-Assay Variability | Peptide degradation; Different cell passage numbers. | Aliquot peptide stocks to avoid freeze-thaw cycles; Use cells from the same passage number for comparisons.[7] |
| No Biological Signal | Incorrect wavelength reading; Omission of a key reagent. | Double-check plate reader settings and carefully review the assay protocol.[8] |
Caption: Troubleshooting guide for common issues in this compound bioassays.
Q2: How should I prepare and store this compound for biological experiments?
Proper handling is critical to ensure the stability and bioactivity of the peptide.
-
Reconstitution: Dissolve the lyophilized peptide in a sterile, appropriate buffer (e.g., sterile PBS or serum-free medium).[7] For peptides that are difficult to dissolve, a small amount of a solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[7]
-
Storage: Store the lyophilized powder at 0-8°C.[9] Once reconstituted, aliquot the solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.[7] Store these aliquots at -80°C for long-term stability.[7]
General Experimental Workflow for this compound Studies
Caption: A standard workflow for peptide synthesis, characterization, and application.[4]
Detailed Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Fmoc chemistry.
1. Resin Preparation and Swelling
-
Objective: To swell the resin support, allowing reagents to access the reactive sites.[10]
-
Materials: Fmoc-Ala-Wang resin, Dichloromethane (DCM), Dimethylformamide (DMF), solid-phase synthesis vessel.[10]
-
Procedure:
2. Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of Alanine, exposing the free amine for the next coupling step.[4]
-
Materials: 20% piperidine (B6355638) in DMF.
-
Procedure:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 20 minutes at room temperature.[11]
-
Drain the solution and wash the resin extensively with DMF (5 times with 5 mL).
-
3. Glycine Coupling
-
Objective: To form the peptide bond between Fmoc-Gly-OH and the deprotected Alanine on the resin.
-
Materials: Fmoc-Gly-OH, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMF.[10]
-
Procedure:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH (0.3 mmol) and 3 equivalents of HOBt in a minimal amount of DMF.[10]
-
Add the dissolved amino acid/HOBt solution to the resin.
-
Add 3 equivalents of DIC (0.3 mmol) to the resin slurry.[10]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test (a negative result indicates complete coupling).[10]
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
4. Final Fmoc Deprotection
-
Procedure: Repeat the Fmoc deprotection step as described in section 2 to remove the protecting group from the newly added Glycine.
5. Cleavage and Deprotection
-
Objective: To cleave the completed dipeptide from the resin support.[4]
-
Materials: TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water), cold diethyl ether.
-
Procedure:
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.[11]
-
Filter the solution to separate it from the resin beads, collecting the filtrate.[10]
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.[10]
-
Lyophilize the peptide pellet to obtain the crude product as a white powder.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized Glycylalanine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides like Glycylalanine is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. This guide provides an objective comparison of key analytical techniques used to assess the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.
A multi-pronged approach utilizing orthogonal techniques is indispensable for a thorough purity assessment of synthetic peptides.[1] High-Performance Liquid Chromatography (HPLC) is the foremost method for determining the percentage purity of the target peptide relative to other impurities.[1][2][3] To confirm the molecular identity of the synthesized peptide, Mass Spectrometry (MS) is the gold standard.[1][2][4] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[5][6] For determining the net peptide content, which accounts for non-peptide components such as water and counter-ions, Amino Acid Analysis (AAA) is often employed.[2][7]
Comparison of Key Purity Assessment Techniques
The following table summarizes the primary analytical techniques for a comprehensive purity analysis of synthesized this compound.
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Purity Determination & Quantification | Percentage of the target peptide relative to UV-absorbing impurities.[1][3] | High resolution, sensitivity, and reproducibility; considered the industry standard for purity assessment.[1][8] | Does not provide mass information and does not account for non-UV absorbing impurities like water and salts.[1][2] |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the target peptide and its impurities.[1] | Highly accurate mass determination, ideal for confirming that the correct peptide has been synthesized.[2] Can be coupled with Liquid Chromatography (LC-MS) for enhanced separation and identification.[7][9] | Typically not quantitative on its own. |
| Amino Acid Analysis (AAA) | Net Peptide Content Determination | The absolute amount of peptide in a sample by quantifying its constituent amino acids after hydrolysis.[2] | Provides an accurate measure of the total peptide content, accounting for water and counter-ions.[2][7] | Destructive to the sample; does not provide information on sequence or the presence of modified peptides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Confirmation | Detailed information about the chemical environment of each atom, confirming the structure and sequence of the peptide.[5][6][10] | Provides unambiguous structural confirmation. | Lower sensitivity compared to MS; can be complex to interpret for larger peptides. |
Experimental Workflow for Purity Confirmation
A logical workflow is essential for the efficient and comprehensive analysis of synthesized this compound. The process begins with an initial purity screen by RP-HPLC, followed by identity confirmation using MS. If the purity and identity are confirmed, further characterization of the net peptide content and detailed structure can be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. biosynth.com [biosynth.com]
- 8. bachem.com [bachem.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Glycylalanine and Alanylglycine: Structure, Stability, and Biological Implications
A comprehensive guide for researchers and drug development professionals on the isomeric dipeptides, Glycylalanine (Gly-Ala) and Alanylglycine (Ala-Gly). This document provides a comparative analysis of their physicochemical properties, synthesis, and biological fate, supported by experimental protocols and pathway visualizations.
This compound and Alanylglycine, two simple dipeptide isomers, are composed of the amino acids glycine (B1666218) and alanine (B10760859). Despite their identical molecular formula and weight, the sequence of these amino acids significantly influences their physicochemical and biological properties. This guide delves into a detailed comparison of these two molecules, offering insights for their application in research and drug development.
Physicochemical Properties: A Tale of Two Isomers
While both dipeptides share the same constituent amino acids, their spatial arrangement leads to notable differences in their physical properties. A key differentiator is their aqueous solubility, which has been linked to a substantial difference in their melting enthalpy.
| Property | This compound (Gly-Ala) | Alanylglycine (Ala-Gly) |
| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol |
| IUPAC Name | (2S)-2-(2-Aminoacetamido)propanoic acid | 2-(2-Aminopropanamido)acetic acid |
| Solubility | Differing profiles due to variations in melting enthalpy[1] | Differing profiles due to variations in melting enthalpy[1] |
Synthesis of this compound and Alanylglycine
The synthesis of this compound and Alanylglycine is typically achieved through solution-phase peptide synthesis. This method involves a series of steps including the protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent deprotection. A critical challenge in synthesizing a specific dipeptide is to prevent the unwanted self-condensation of the amino acids, which would result in a mixture of dipeptides (Gly-Gly, Ala-Ala, Gly-Ala, and Ala-Gly).
To ensure the correct sequence, a protection strategy is employed. For the synthesis of this compound, the amino group of glycine is protected, and the carboxyl group of alanine is protected (often as an ester). The unprotected carboxyl group of the N-protected glycine is then activated and reacted with the unprotected amino group of the C-protected alanine to form the peptide bond. A final deprotection step yields the desired dipeptide. The process for Alanylglycine is analogous, with the protection and activation steps applied to alanine and glycine respectively.
Comparative Biological Analysis: Stability and Bioavailability
The biological fate of dipeptides is primarily governed by their stability against enzymatic degradation and their transport across biological membranes.
Stability
Dipeptides are susceptible to hydrolysis by peptidases, enzymes that cleave peptide bonds. This enzymatic degradation is a critical factor in their in vivo stability and half-life. While direct comparative stability data for this compound and Alanylglycine is limited, studies on similar dipeptides suggest that the N-terminal amino acid can influence the rate of hydrolysis. Therefore, it is plausible that this compound and Alanylglycine exhibit different stability profiles in biological fluids like plasma.
Bioavailability and Cellular Uptake
The primary route for the absorption of di- and tripeptides from the small intestine is the peptide transporter 1 (PepT1). This proton-coupled transporter is located on the apical membrane of intestinal epithelial cells and is responsible for the uptake of a vast number of different di- and tripeptides.
Once transported into the enterocytes, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream. However, some dipeptides may be transported intact across the basolateral membrane.
In other tissues, such as the kidneys, the handling of these dipeptides may differ. Studies on renal brush border vesicles have shown that this compound is hydrolyzed at the external surface of the microvilli, with the subsequent transport of the liberated free glycine into the vesicles. This indicates that in the kidney, the dipeptide itself may not be transported into the cells.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. A similar approach can be adapted for the synthesis of Alanylglycine by reversing the roles of the protected amino acids.
1. Protection of Amino Acids:
-
N-protection of Glycine: React glycine with a suitable protecting group reagent (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc-protection) in an appropriate solvent system to yield N-Boc-glycine.
-
C-protection of Alanine: React alanine with an alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) under acidic catalysis to form the corresponding ester (e.g., Alanine methyl ester).
2. Peptide Coupling:
-
Dissolve N-Boc-glycine in a suitable organic solvent (e.g., dichloromethane (B109758) or DMF).
-
Activate the carboxyl group of N-Boc-glycine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Add the alanine methyl ester to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
3. Deprotection:
-
Saponification of the Ester: Treat the protected dipeptide with a base (e.g., NaOH) to hydrolyze the methyl ester.
-
Removal of the N-protecting group: Remove the Boc group by treating the dipeptide with a strong acid, such as trifluoroacetic acid (TFA).
4. Purification:
-
Purify the final this compound product using techniques such as recrystallization or column chromatography. Characterize the product by methods like NMR and mass spectrometry.
In Vitro Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of this compound and Alanylglycine in human plasma.
1. Preparation of Solutions:
-
Prepare a stock solution of the dipeptide (this compound or Alanylglycine) in a suitable buffer (e.g., PBS) at a known concentration.
-
Thaw human plasma and centrifuge to remove any precipitates.
2. Incubation:
-
Pre-warm the human plasma to 37°C.
-
Add the dipeptide stock solution to the plasma to achieve a final desired concentration.
-
Incubate the mixture at 37°C.
3. Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-dipeptide mixture.
-
Immediately quench the enzymatic reaction by adding a protein precipitating agent, such as an equal volume of cold acetonitrile (B52724) containing an internal standard.
4. Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact dipeptide remaining at each time point.
5. Data Analysis:
-
Plot the percentage of the intact dipeptide remaining versus time.
-
Determine the half-life (t₁/₂) of the dipeptide in plasma by fitting the data to a first-order decay model.
Conclusion
This compound and Alanylglycine, while simple in their composition, present a clear example of how amino acid sequence dictates molecular properties and biological behavior. The difference in their N- and C-terminal residues likely leads to distinct rates of enzymatic degradation and potentially different interactions with transporters and receptors. For researchers and drug developers, understanding these subtle yet significant differences is crucial for applications ranging from cell culture media supplementation to the design of peptide-based therapeutics. Further direct comparative studies are warranted to fully elucidate the unique biological profiles of these isomeric dipeptides.
References
A Comparative Guide to Glycylalanine and Glycylglycine in Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the choice of dipeptides can significantly influence experimental outcomes. Glycylalanine (Gly-Ala) and Glycylglycine (Gly-Gly) are two such dipeptides frequently employed in a variety of in vitro and in vivo studies. While structurally similar, their distinct amino acid compositions—glycine (B1666218) and alanine (B10760859) versus two glycine residues—confer unique biochemical properties that can affect cellular uptake, enzymatic stability, and interaction with signaling pathways. This guide provides an objective comparison of this compound and Glycylglycine, supported by experimental data, to aid researchers in selecting the appropriate dipeptide for their specific research needs.
Cellular Uptake and Transport Kinetics
The intestinal absorption of di- and tripeptides is primarily mediated by the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity transporter. The efficiency of transport is a critical factor in the bioavailability of peptide-based drugs and nutrients.
Quantitative Comparison of Transport Kinetics
While direct comparative studies of this compound and Glycylglycine transport kinetics are limited, available data for Glycylglycine transport in the rat small intestine provides a benchmark for understanding its uptake.
| Dipeptide | Model System | Transporter | Km (mM) | Vmax (µmol/min/cm) | Citation |
| Glycylglycine | Rat small intestine | Peptide Transport System | 16 ± 1.8 | 0.64 ± 0.06 | [1] |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity (Vmax), indicating the affinity of the transporter for the substrate. A lower Km value corresponds to a higher affinity.
It is important to note that Glycylglycine has also been identified as an inhibitor of the PEPT1 transporter, suggesting it competes with other dipeptides for uptake.[2]
Enzymatic Hydrolysis and Stability
The stability of dipeptides in biological systems is largely determined by their susceptibility to hydrolysis by peptidases. The rate of this enzymatic cleavage can impact the half-life and, consequently, the efficacy of peptide-based therapeutics.
Impact on Cellular Processes and Signaling Pathways
The constituent amino acids of dipeptides can be released intracellularly upon hydrolysis and participate in various metabolic and signaling pathways.
Glycylglycine and Cell Proliferation:
Research has shown that Glycylglycine can play a role in cell proliferation. For instance, it has been observed to rescue the proliferation of spermatogonial stem cells (SSCs) after the deprivation of glial cell line-derived neurotrophic factor (GDNF).[4]
Glycine and Alanine in Cell Signaling:
The individual amino acids, glycine and alanine, are known to influence key signaling pathways.
-
Glycine: Glycine has been shown to activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and proliferation.[5] It has also been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathways.[3]
-
L-Alanine: L-alanine has been demonstrated to protect pancreatic beta-cells from pro-inflammatory cytokine-induced apoptosis.[6]
The differential effects of this compound and Glycylglycine on cellular processes are likely influenced by the intracellular release of glycine and alanine, which can then participate in these distinct signaling cascades.
Experimental Protocols
Protocol 1: Dipeptide Transport Assay Using Caco-2 Cells
This protocol describes a common method for characterizing the transport kinetics of dipeptides like this compound and Glycylglycine using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.
1. Cell Culture:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed the Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.
- Allow the cells to differentiate for 19-21 days to form a confluent monolayer, monitoring the transepithelial electrical resistance (TEER) to assess monolayer integrity.
2. Transport Assay:
- Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES at pH 6.0) on both the apical and basolateral sides.
- Prepare transport solutions containing varying concentrations of the dipeptide (this compound or Glycylglycine) in the transport buffer.
- Add the transport solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.
- Incubate the cells at 37°C for a defined period (e.g., 15, 30, 60 minutes).
- At each time point, collect samples from the basolateral compartment.
- To determine the involvement of PEPT1, perform a parallel experiment in the presence of a known PEPT1 inhibitor (e.g., Glycylsarcosine).
3. Quantification and Data Analysis:
- Quantify the concentration of the dipeptide in the basolateral samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
- Calculate the transport rate at each substrate concentration.
- Determine the kinetic parameters (Km and Vmax) by fitting the transport rate data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Enzymatic Hydrolysis Assay
This protocol provides a general framework for comparing the enzymatic hydrolysis rates of this compound and Glycylglycine.
1. Enzyme and Substrate Preparation:
- Select a relevant peptidase (e.g., a commercially available aminopeptidase (B13392206) or a cell lysate containing peptidase activity).
- Prepare stock solutions of this compound and Glycylglycine of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
2. Hydrolysis Reaction:
- In a reaction vessel, combine the peptidase solution with the dipeptide substrate solution at a defined temperature (e.g., 37°C).
- Initiate the reaction by adding the enzyme.
- Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Stop the enzymatic reaction in the collected aliquots by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
3. Product Quantification:
- Quantify the amount of released amino acids (glycine and/or alanine) in each aliquot. This can be achieved using methods such as:
- Ninhydrin assay: A colorimetric method that detects the primary amine group of the released amino acids.
- HPLC with pre-column derivatization: Derivatize the amino acids with a fluorescent tag (e.g., o-phthalaldehyde) for sensitive detection.
- LC-MS: For precise and specific quantification of the amino acids.
4. Data Analysis:
- Calculate the initial rate of hydrolysis for each dipeptide by determining the slope of the linear portion of the product formation versus time curve.
- If performing a full kinetic analysis, vary the substrate concentration and measure the initial rates to determine the Km and kcat (catalytic constant) for each dipeptide.
Visualizing Pathways and Workflows
To better understand the processes involved in dipeptide utilization, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Glycine Administration Alters MAPK Signaling Pathways and Causes Neuronal Damage in Rat Brain: Putative Mechanisms Involved in the Neurological Dysfunction in Nonketotic Hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of enzyme concentration on the rate of the hydrolysis of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycylalanine for Researchers and Drug Development Professionals
This guide provides an objective comparison of Glycylalanine's performance against alternative dipeptides, supported by experimental data. It is designed for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their work.
Introduction to this compound
This compound (Gly-Ala) is a dipeptide composed of the amino acids glycine (B1666218) and alanine.[1] It is a simple and well-defined molecule, which makes it a useful model in various biochemical and biophysical studies.[2] Its primary biological role is as a metabolite, where it is hydrolyzed into its constituent amino acids, glycine and alanine, which then participate in numerous metabolic pathways.[3] While not possessing direct signaling functions, its breakdown products are integral to cellular metabolism, neurotransmission, and protein synthesis.
Comparative Performance Data
The stability of dipeptides in biological systems is a critical factor in their application, particularly in drug delivery and formulation. The following tables summarize the comparative plasma stability of glycyl-dipeptides versus alanyl-dipeptides.
Table 1: Comparative Plasma Stability of Glutamine-Containing Dipeptides
| Dipeptide | Clearance Rate (mL/min) | In Vitro Half-life (minutes) |
| Glycyl-L-glutamine (Gly-Gln) | 507 ± 14 | 553 ± 160 |
| L-alanyl-L-glutamine (Ala-Gln) | 1,595 ± 124 | 46 ± 3 |
Data sourced from a study on the metabolism of glutamine-containing dipeptides in humans.[4]
The data clearly indicates that Glycyl-L-glutamine has a significantly lower clearance rate and a much longer half-life in vitro compared to L-alanyl-L-glutamine.[4] This suggests that dipeptides with glycine at the N-terminus may exhibit greater stability in plasma.
Table 2: General Comparison of N-Terminal Amino Acid on Dipeptide Half-Life in Plasma
| N-Terminal Amino Acid | Relative Half-Life in Plasma |
| Glycine | Longer |
| Alanine | Shorter |
This general trend is supported by studies investigating the influence of molecular structure on the half-life and hydrolysis of dipeptides.[5]
Studies have shown that the half-lives of dipeptides such as Ala-Leu, Ala-Tyr, and Ala-Gln were shorter than those of their counterparts with glycine at the N-terminal position.[5] The rate of hydrolysis by plasma enzymes was also found to be greater for alanyl-dipeptides.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of results.
1. In Vitro Dipeptide Hydrolysis Assay
This protocol is designed to measure the rate of dipeptide cleavage in a controlled environment.
-
Materials:
-
Dipeptide of interest (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Relevant peptidase (e.g., purified dipeptidyl peptidase IV)
-
Reaction buffer specific to the enzyme
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Prepare a stock solution of the dipeptide in PBS.
-
In a reaction tube, combine the reaction buffer and the peptidase.
-
Initiate the reaction by adding the dipeptide stock solution to the reaction tube.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of remaining dipeptide and the released amino acids.
-
Calculate the rate of hydrolysis from the decrease in dipeptide concentration over time.
-
2. Cell Permeability Assay (Caco-2 Model)
This assay assesses the transport of a dipeptide across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal barrier.[6]
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Lucifer Yellow for monolayer integrity testing[6]
-
LC-MS/MS for quantification
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer using the Lucifer Yellow leakage test.[6]
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the dipeptide solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C for a defined period.
-
At specified time points, collect samples from the basolateral chamber.
-
Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport.
-
Signaling and Metabolic Pathways
This compound itself is not known to have a direct signaling role. Its biological significance stems from its hydrolysis into glycine and alanine, which are involved in numerous critical pathways.
Metabolic Fate of this compound
The primary metabolic pathway for this compound is its breakdown into its constituent amino acids by peptidases.
Caption: Hydrolysis of this compound into Glycine and Alanine.
Glycine Signaling in the Central Nervous System
Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to glycine receptors (GlyRs) on postsynaptic neurons.[7][8]
Caption: Glycine's role as an inhibitory neurotransmitter.
The Glucose-Alanine Cycle
Alanine plays a key role in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver.[9][10][11][12][13]
Caption: The Glucose-Alanine Cycle between muscle and liver.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of alanyl-L-glutamine and glycyl-L-glutamine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
- 8. Glycine Neurotransmitter | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Cahill cycle - Wikipedia [en.wikipedia.org]
- 11. SMPDB [smpdb.ca]
- 12. 8 Glucose-alanine cycle | PPTX [slideshare.net]
- 13. tuscany-diet.net [tuscany-diet.net]
A Comparative Guide to the Stereospecific Analysis of Glycylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of dipeptides such as Glycylalanine (Gly-Ala) plays a critical role in their biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the accurate stereospecific analysis of Glycyl-L-alanine and Glycyl-D-alanine, as well as their corresponding diastereomers (e.g., L-Glycyl-L-alanine vs. D-Glycyl-L-alanine), is paramount in various fields, including drug discovery, metabolomics, and food science. This guide provides a comparative overview of the primary analytical techniques employed for the stereospecific analysis of this compound isomers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the stereospecific analysis of this compound isomers depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three main techniques discussed are Enzymatic Assays, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Enzymatic Assay | Stereospecific enzymes (e.g., aminoacylase (B1246476) I, D-aminoacylase) selectively hydrolyze one stereoisomer. The product is then quantified. | High stereospecificity, cost-effective. | Indirect analysis, may require specific enzymes for each isomer, lower sensitivity. | Enantiomeric purity determination, kinetic studies. |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation. | Direct analysis, high resolution, well-established. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Enantiomeric and diastereomeric separation and quantification. |
| LC-MS/MS with Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated by reverse-phase LC and detected by MS/MS. | High sensitivity and selectivity, suitable for complex matrices, does not require a chiral column. | Indirect analysis, derivatization adds a step to sample preparation and can introduce variability. | Trace analysis of stereoisomers in biological samples. |
Quantitative Data Comparison
Direct comparative quantitative data for this compound isomers across all techniques is not always available in the literature. The following tables present a summary of representative data for each technique.
Table 1: Enzymatic Assay - Representative Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (units/mg) |
| Aminoacylase I (Porcine Kidney) | N-acetyl-L-methionine | 0.99[1][2] | Not specified |
Note: One unit of aminoacylase I will hydrolyze 1.0 µmole of N-acetyl-L-methionine per hour at pH 7.0 at 25°C.[2]
Table 2: Chiral HPLC - Representative Chromatographic Parameters for Dipeptide Stereoisomers
While a specific chromatogram for this compound is not available, the following data for the separation of DL-leucine-DL-tryptophan dipeptide stereoisomers on an AmyCoat-RP column demonstrates the typical performance of chiral HPLC for dipeptide analysis.[3]
| Stereoisomer | Retention Time (min) | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| L-Leu-L-Trp | 6.5 | 2.25 | - | - |
| D-Leu-D-Trp | 9.0 | 3.60 | 1.60 | 7.76 |
| D-Leu-L-Trp | 12.0 | 5.00 | 1.39 | 8.05 |
| L-Leu-D-Trp | 14.3 | 6.50 | 1.30 | 7.19 |
Chromatographic conditions: Column: Amycoat-RP (150 x 4.6 mm, 5 µm); Mobile phase: 10 mM ammonium (B1175870) acetate-methanol-acetonitrile (50:5:45, v/v); Flow rate: 0.8 mL/min; Detection: UV at 230 nm.[3]
Table 3: LC-MS/MS with Chiral Derivatization - Representative MRM Parameters
This table presents representative Multiple Reaction Monitoring (MRM) parameters for the analysis of amino acid enantiomers after derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).[4] This approach can be adapted for this compound analysis.
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Alanine | 385.2 | 254.1 | 15 |
| D-Alanine | 385.2 | 254.1 | 15 |
| L-Serine | 415.2 | 254.1 | 15 |
| D-Serine | 415.2 | 254.1 | 15 |
Note: The diastereomers formed from the L- and D-amino acids will have the same precursor and product ions but will be separated chromatographically.
Experimental Protocols
Enzymatic Assay for Stereospecific Analysis
This protocol describes the quantification of L-alanine produced from the hydrolysis of N-acetyl-glycyl-L-alanine by aminoacylase I, using a ninhydrin-based colorimetric assay. A similar protocol can be adapted for the D-isomer using D-aminoacylase.
Materials:
-
N-acetyl-glycyl-L-alanine (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ninhydrin (B49086) reagent (0.35g of ninhydrin in 100 ml ethanol)[5]
-
Diluent solvent (1:1 water and n-propanol)[5]
-
Standard L-alanine solutions
-
Spectrophotometer
Procedure:
-
Prepare a solution of N-acetyl-glycyl-L-alanine in phosphate buffer.
-
Initiate the enzymatic reaction by adding a known amount of aminoacylase I to the substrate solution.
-
Incubate the reaction mixture at 25°C.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation).
-
To 1 ml of the aliquot, add 1 ml of the ninhydrin reagent.[5]
-
Heat the mixture in a boiling water bath for 15-20 minutes.[5][6]
-
After cooling to room temperature, add 5 ml of the diluent solvent and mix well.[5]
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.[5][6]
-
Prepare a standard curve using known concentrations of L-alanine.
-
Determine the concentration of L-alanine produced in the enzymatic reaction from the standard curve.
Chiral HPLC for Direct Enantioseparation
This protocol provides a general procedure for the direct separation of dipeptide enantiomers using a chiral stationary phase.
Materials:
-
HPLC system with UV or MS detector
-
Mobile phase solvents (e.g., methanol, acetonitrile (B52724), ammonium acetate (B1210297) buffer)
-
This compound stereoisomer standards
Procedure:
-
Dissolve the this compound sample in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the HPLC system.
-
Run the analysis using an isocratic or gradient elution method.
-
Detect the separated isomers using a UV detector at an appropriate wavelength (e.g., 210 nm for peptide bonds) or a mass spectrometer.
-
Identify the peaks by comparing their retention times with those of the stereoisomer standards.
-
Quantify the isomers based on their peak areas.
LC-MS/MS with Chiral Derivatization
This protocol outlines the indirect analysis of this compound enantiomers using a chiral derivatizing agent followed by LC-MS/MS.
Materials:
-
LC-MS/MS system
-
Reverse-phase C18 column
-
Solvents for derivatization and LC-MS/MS analysis
-
This compound stereoisomer standards
Procedure:
-
Derivatization: React the this compound sample with the chiral derivatizing agent according to the manufacturer's protocol to form diastereomers.[9]
-
LC Separation:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Separate the diastereomers using a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Analyze the diastereomers using Multiple Reaction Monitoring (MRM) mode.
-
Develop an MRM method by selecting the appropriate precursor and product ions for the derivatized this compound.
-
-
Quantification:
-
Identify the diastereomer peaks based on their retention times.
-
Quantify each stereoisomer using the peak areas from the MRM chromatograms.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Native Porcine Acylase I(EC 3.5.1.14) - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Analysis of the Biological Activity of D-Glycylalanine and L-Glycylalanine
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid residues within a peptide is a critical determinant of its biological activity, influencing its metabolic stability, interaction with cellular machinery, and overall physiological effect. This guide provides a comparative analysis of D-Glycylalanine and L-Glycylalanine, the two stereoisomers of the dipeptide Glycylalanine. While direct comparative experimental data on these specific dipeptides is limited, this document synthesizes established principles of stereoselectivity in biological systems to predict their differential behavior.
Core Differences in Biological Activity
The primary distinction in the biological activity of D-Glycylalanine and L-Glycylalanine arises from the stereospecificity of enzymes and transport proteins. Biological systems have evolved to preferentially recognize and process L-amino acids, the common building blocks of proteins. The incorporation of a D-amino acid, as in D-Glycylalanine, is expected to significantly alter its interaction with these systems.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences in the biological properties of D-Glycylalanine and L-Glycylalanine based on general principles of stereoisomerism in peptides.
| Feature | D-Glycylalanine | L-Glycylalanine | Rationale for Difference |
| Enzymatic Stability | Expected to be high | Expected to be low | Peptidases are stereospecific for L-amino acid residues, making L-Glycylalanine susceptible to hydrolysis. D-Glycylalanine's D-alanine residue would confer resistance to these enzymes. |
| Cellular Uptake | Likely less efficient | Likely more efficient | Dipeptide transporters, such as PepT1, generally show a preference for peptides containing L-amino acids. Studies on other D- and L-peptides have shown that L-isomers are often transported more efficiently.[1][2] |
| Metabolic Fate | Slower hydrolysis to Glycine (B1666218) and D-Alanine | Rapid hydrolysis to Glycine and L-Alanine | Following uptake, L-Glycylalanine would be quickly broken down by intracellular peptidases.[3][4] The hydrolysis of D-Glycylalanine would be significantly slower. |
| Downstream Biological Effects of Metabolites | Effects of Glycine and D-Alanine | Effects of Glycine and L-Alanine | The biological consequences would depend on the released amino acids. L-Alanine is a standard component of metabolism, while D-Alanine has distinct roles, including potential links to insulin (B600854) regulation and a notable presence in bacterial cell walls.[5] |
Signaling Pathways and Metabolic Fate
Upon cellular uptake, both dipeptides are expected to be hydrolyzed into their constituent amino acids, which then enter their respective metabolic and signaling pathways.
Cellular uptake and hydrolysis of D- and L-Glycylalanine.
Experimental Protocols
While direct comparative studies are lacking, a general methodology for investigating the differential biological activities of D- and L-Glycylalanine can be proposed.
Enzymatic Stability Assay
Objective: To determine the rate of hydrolysis of D- and L-Glycylalanine in the presence of peptidases.
Methodology:
-
Substrate Preparation: Prepare solutions of D-Glycylalanine and L-Glycylalanine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Reaction: Incubate the dipeptide solutions with a peptidase enzyme (e.g., aminopeptidase (B13392206) or a cell lysate containing peptidases) at 37°C.
-
Time-Course Analysis: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a denaturing agent like trichloroacetic acid).
-
Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the dipeptide substrate and the appearance of the product amino acids (glycine and either D- or L-alanine).
-
Data Analysis: Calculate the rate of hydrolysis for each stereoisomer.
Cellular Uptake Assay
Objective: To compare the efficiency of cellular uptake of D- and L-Glycylalanine.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., Caco-2 cells, which are a model for intestinal absorption) to confluence in multi-well plates.
-
Substrate Incubation: Incubate the cells with solutions containing either D- or L-Glycylalanine for a defined period.
-
Cell Lysis: After incubation, wash the cells to remove extracellular dipeptide and then lyse the cells to release the intracellular contents.
-
Quantification: Quantify the intracellular concentration of the dipeptide and its hydrolysis products using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Compare the intracellular concentrations of D- and L-Glycylalanine to determine the relative uptake efficiency.
Experimental workflow for cellular uptake assay.
Conclusion
The stereochemistry of the alanine (B10760859) residue in this compound is predicted to be a major determinant of its biological activity. L-Glycylalanine, containing the naturally occurring L-alanine, is expected to be readily transported into cells and rapidly hydrolyzed by peptidases, with its biological effects stemming from the actions of glycine and L-alanine. Conversely, D-Glycylalanine is anticipated to be more resistant to enzymatic degradation and potentially less efficiently transported, leading to a longer biological half-life and different downstream effects mediated by D-alanine. Further experimental investigation is required to quantitatively confirm these predicted differences.
References
- 1. Preferential uptake of L- versus D-amino acid cell-penetrating peptides in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Answered: A(n) _________ reaction converts this compound to glycine and alanine. This reaction requires __________. Blank 1 options- Oxidation-reduction Hydrolysis… | bartleby [bartleby.com]
- 5. researchgate.net [researchgate.net]
Structural comparison of Glycylalanine with other dipeptides
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of dipeptides is paramount. This guide provides an in-depth structural comparison of Glycylalanine with other common dipeptides, supported by experimental data and detailed methodologies.
This compound, a dipeptide composed of glycine (B1666218) and alanine, serves as a fundamental model for understanding peptide structure and function. Its structural characteristics, when juxtaposed with other dipeptides such as Glycylglycine and Alanylalanine, reveal key insights into the influence of side-chain composition on conformation, physicochemical properties, and biological activity.
At the Atomic Level: A Comparative Look at Molecular Geometry
The precise arrangement of atoms within a dipeptide dictates its interactions with its environment. High-resolution techniques like X-ray and neutron diffraction provide the definitive data for these structural comparisons. Below is a summary of key bond lengths and angles for this compound, Glycylglycine, and Alanylalanine, showcasing the subtle yet significant differences.
| Parameter | Glycyl-L-alanine | α-Glycylglycine | L-Alanyl-L-alanine |
| Peptide Bond Length (C-N) | 1.319 Å | 1.319 Å | Data not readily available in a comparable format |
| N-Cα (Gly) Bond Length | 1.491 Å | 1.491 Å | - |
| Cα-C (Gly) Bond Length | 1.519 Å | 1.519 Å | - |
| N-Cα (Ala) Bond Length | 1.451 Å | - | Data not readily available in a comparable format |
| Cα-C (Ala) Bond Length | 1.514 Å | - | Data not readily available in a comparable format |
| N-Cα-C (Gly) Angle | 109.5° | 109.5° | - |
| Cα-C-N (Peptide) Angle | 116.3° | 116.3° | Data not readily available in a comparable format |
| C-N-Cα (Peptide) Angle | 121.2° | 121.2° | Data not readily available in a comparable format |
| N-Cα-C (Ala) Angle | 112.4° | - | Data not readily available in a comparable format |
Data for Glycyl-L-alanine and α-Glycylglycine are derived from neutron and X-ray diffraction studies.[1][2][3][4] It is important to note that crystal packing forces can influence these parameters.
Physicochemical Properties: The Impact of Structure
The structural variations between these dipeptides directly translate to differences in their physicochemical properties, which are critical for applications in drug development and biochemical studies.
| Property | This compound | Glycylglycine | Alanylalanine |
| Molecular Weight | 146.14 g/mol [5] | 132.12 g/mol [6] | 160.17 g/mol |
| Melting Point | ~230°C (dec.)[5] | 262-264 °C (dec.) | 268-270 °C (dec.) |
| Water Solubility | 698.6 g/L (25°C)[5] | Soluble | Slightly Soluble |
| pKa1 (α-COOH) | 3.15 (25°C)[5] | 3.21 | 3.34 |
| pKa2 (α-NH3+) | 8.25 | 8.25 | 8.24 |
Experimental Corner: Unraveling Dipeptide Structures
The determination of dipeptide structures relies on a suite of sophisticated analytical techniques. Here, we outline the fundamental protocols for the two primary methods.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
2D NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the connectivity and spatial relationships of atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the dipeptide in approximately 0.5 mL of a deuterated solvent (e.g., D₂O).[7] For samples with poor solubility, dropwise addition of DCl or KOD can be used to aid dissolution.[8]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals.
-
Perform a Correlation Spectroscopy (COSY) experiment. This ¹H-¹H correlation spectrum reveals which protons are coupled to each other.
-
For more detailed structural analysis, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to establish ¹H-¹³C and long-range ¹H-¹³C correlations, respectively.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. The cross-peaks in the COSY spectrum are used to trace the spin systems of the individual amino acid residues, allowing for the assignment of all proton resonances.
X-ray Crystallography
X-ray crystallography provides the atomic-resolution three-dimensional structure of a molecule in its crystalline state.
Experimental Protocol:
-
Crystallization: Grow single crystals of the dipeptide. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction patterns at various orientations.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots.
-
Determine the unit cell dimensions and space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates and displacement parameters to improve the agreement between the model and the experimental data.
-
Signaling Pathways and Logical Relationships: A Visual Representation
The structural differences between dipeptides, arising from their amino acid composition, directly influence their potential roles in biological signaling pathways and their logical relationships in terms of structural complexity.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Cas 3695-73-6,GLYCYL-L-ALANINE | lookchem [lookchem.com]
- 6. Glycylglycine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Glycylalanine as a Control in Peptide Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate controls is a cornerstone of robust experimental design in peptide studies. This guide provides a comprehensive comparison of Glycylalanine (Gly-Ala) as a negative control, its performance relative to other common alternatives, and detailed experimental protocols to support its effective implementation.
This compound, a simple dipeptide composed of glycine (B1666218) and alanine, is increasingly utilized as a negative control in a variety of peptide-based assays. Its small size and lack of complex secondary structure make it an excellent candidate for assessing baseline, non-specific interactions in biological systems. The rationale for its use lies in its presumed biological inertness in many signaling pathways, serving as a valuable tool to distinguish sequence-specific effects of a test peptide from general peptide or non-specific binding effects.
Comparison of Control Peptides
The choice of a negative control should be tailored to the specific research question and the properties of the active peptide being studied. While Gly-Ala offers a simple and cost-effective option, other controls like scrambled peptides are also widely used.
| Control Peptide | Composition | Primary Use | Advantages | Disadvantages |
| This compound (Gly-Ala) | Dipeptide of Glycine and Alanine | To assess non-specific binding and baseline cellular responses. | - Simple, well-defined structure- Low cost of synthesis- Presumed biological inertness in many pathways- Good solubility | - Does not control for the overall amino acid composition or charge of the active peptide. |
| Scrambled Peptide | Same amino acid composition as the active peptide, but in a randomized sequence. | To demonstrate that the specific sequence of the experimental peptide is critical for its activity. | - Controls for amino acid composition, charge, and general physicochemical properties.- Stronger evidence for sequence-specificity of the active peptide. | - Can be more expensive to synthesize.- Randomization may inadvertently create a new, unexpected biological activity. |
| Glycyl-Glycine (Gly-Gly) | Dipeptide of two Glycine residues | Similar to Gly-Ala, for assessing non-specific interactions. | - Simplest dipeptide structure.- High solubility.- Low cost. | - May not be as representative of the general peptide backbone as Gly-Ala. |
Experimental Data: Performance of this compound as a Negative Control
While specific studies formally documenting the inertness of Gly-Ala across a wide range of assays are not abundant, its use is predicated on the foundational knowledge of its metabolic role. Gly-Ala is primarily an intermediate in protein and amino acid metabolism and is readily hydrolyzed into its constituent amino acids, glycine and alanine. This metabolic fate, rather than receptor-mediated signaling, is its main biological activity.
In a hypothetical competitive receptor binding assay, the performance of Gly-Ala as a negative control compared to a scrambled peptide would be expected to be similar, with neither showing significant displacement of a radiolabeled ligand from its receptor.
| Competitor | Target Receptor | Radioligand | IC50 (nM) |
| Active Peptide X | Receptor Y | [³H]-Ligand Z | 10 |
| This compound (Gly-Ala) | Receptor Y | [³H]-Ligand Z | > 100,000 |
| Scrambled Peptide X | Receptor Y | [³H]-Ligand Z | > 100,000 |
This table represents expected outcomes based on the principles of using inactive controls. Actual results may vary depending on the specific assay conditions and the peptides used.
Experimental Protocols
The following are detailed methodologies for incorporating this compound as a negative control in common peptide studies.
Receptor-Ligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine if a test peptide specifically binds to a target receptor.
Objective: To assess the ability of a test peptide to compete with a known radiolabeled ligand for binding to a specific receptor, using Gly-Ala as a negative control.
Materials:
-
HEK293 cells overexpressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-labeled)
-
Test peptide
-
This compound (Gly-Ala)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Harvest HEK293 cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled known ligand.
-
Test Peptide Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the test peptide.
-
Gly-Ala Control: Cell membranes, radiolabeled ligand, and varying concentrations of Gly-Ala (typically up to 100 µM or higher).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor peptides to determine the IC50 values.
Cell Signaling Assay (G-Protein Coupled Receptor Activation)
This protocol measures the activation of a G-protein coupled receptor (GPCR) by a test peptide, using a downstream signaling event like cAMP production or calcium mobilization.
Objective: To determine if a test peptide specifically activates a target GPCR, with Gly-Ala serving as a negative control.
Materials:
-
CHO-K1 cells stably expressing the target GPCR
-
Test peptide
-
This compound (Gly-Ala)
-
Positive control agonist for the GPCR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Culture: Plate the CHO-K1 cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Assay Preparation (for cAMP):
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
-
Peptide Treatment: Add varying concentrations of the test peptide, Gly-Ala (up to 100 µM or higher), and the positive control agonist to the respective wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection (for cAMP): Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the peptides. The test peptide should elicit a dose-dependent increase in cAMP, while Gly-Ala should show no significant change from the baseline.
Visualizing Experimental Workflows
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Prepare Cell Membranes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_setup [label="Assay Setup in 96-well Plate\n(Total, Non-specific, Test Peptide, Gly-Ala)"]; incubation [label="Incubation to Reach Equilibrium"]; filtration [label="Filtration and Washing"]; scintillation [label="Scintillation Counting"]; analysis [label="Data Analysis (IC50 Determination)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> assay_setup; assay_setup -> incubation; incubation -> filtration; filtration -> scintillation; scintillation -> analysis; analysis -> end; } dot Caption: Workflow for a competitive receptor-ligand binding assay.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Culture GPCR-expressing Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_prep [label="Assay Preparation\n(e.g., add PDE inhibitor for cAMP)"]; peptide_treatment [label="Peptide Treatment\n(Test Peptide, Gly-Ala, Positive Control)"]; incubation [label="Incubation"]; detection [label="Lysis and Detection\n(e.g., cAMP measurement)"]; analysis [label="Data Analysis (Dose-Response Curve)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> assay_prep; assay_prep -> peptide_treatment; peptide_treatment -> incubation; incubation -> detection; detection -> analysis; analysis -> end; } dot Caption: Workflow for a GPCR cell signaling assay.
Conclusion
This compound serves as a practical and effective negative control in a wide range of peptide studies. Its simple structure and metabolic fate make it unlikely to exhibit specific biological activity in most receptor-mediated signaling pathways. When used in conjunction with other controls, such as scrambled peptides, Gly-Ala can provide strong evidence for the specificity of the peptide of interest. The detailed protocols provided in this guide offer a framework for the proper implementation of Gly-Ala as a negative control, contributing to the generation of reliable and reproducible data in peptide research and drug development.
A Comparative Benchmarking Guide to Glycylalanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptides, such as Glycylalanine (Gly-Ala), is a fundamental process in various fields of scientific research, including drug discovery and development. The efficiency of this synthesis is critical, impacting yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of the leading methodologies for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. Additionally, a brief overview of a prebiotic synthesis method is included for a broader perspective.
Comparison of this compound Synthesis Methodologies
The selection of a synthesis method is contingent on several factors, including the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative parameters for each of the primary synthesis routes for this compound and similar dipeptides.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis | Prebiotic Synthesis (Trimetaphosphate-mediated) |
| Typical Yield | 70-90% (crude)[1] | Generally lower than SPPS for longer peptides, but can be high for dipeptides. | Up to 98.6% (for similar dipeptides)[2] | Up to 52% (for Gly-Gly)[3] |
| Purity | High after purification[1] | High, as intermediates can be purified at each step. | Very high (stereospecific) | Mixture of oligomers |
| Reaction Time | Automated synthesis can be rapid. | Generally more time-consuming due to manual workup. | Can be rapid, often a few hours. | 24 hours (under evaporating conditions)[4] |
| Key Advantages | High automation potential, simplified purification, suitable for longer peptides.[5][6][7] | Scalable, cost-effective for large-scale production of short peptides.[7] | Mild reaction conditions, high stereospecificity, environmentally friendly. | Simple, one-pot reaction. |
| Key Disadvantages | Higher cost of resins and reagents, potential for aggregation on the resin.[6] | Labor-intensive, less suitable for long peptides.[7] | Enzyme cost and stability, substrate specificity. | Lower yields and purity compared to other methods. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and comparison of the experimental results.
Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-alanine
This protocol is adapted from the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.[1]
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Gly-OH
-
Coupling agents (e.g., HBTU, DIPEA)
-
Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Ala-Wang resin is swelled in DMF in a reaction vessel.[8]
-
Fmoc Deprotection: The Fmoc protecting group on the alanine (B10760859) is removed by treatment with 20% piperidine in DMF.[8]
-
Glycine Coupling: Fmoc-Gly-OH is activated with HBTU and DIPEA in DMF and then coupled to the deprotected alanine on the resin. The reaction progress can be monitored using a Kaiser test.[1]
-
Final Fmoc Deprotection: The Fmoc group is removed from the newly added glycine.
-
Cleavage and Deprotection: The synthesized Gly-Ala dipeptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.[8]
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and dried. Further purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Liquid-Phase Peptide Synthesis (LPPS) of Glycyl-L-alanine
This protocol outlines a classical solution-phase approach for dipeptide synthesis.[9]
Materials:
-
N-Boc-Glycine (Boc-Gly-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling agent (e.g., DCC or EDC/HOBt)
-
Base (e.g., Triethylamine or N-methylmorpholine)
-
Solvents (DCM, Dioxane, Ethyl acetate)
-
Aqueous acid and base for workup (e.g., 1M HCl, saturated NaHCO₃)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Activation of Boc-Gly-OH: Boc-Gly-OH is dissolved in an anhydrous solvent like DCM, and the coupling agent (e.g., DCC) is added.
-
Coupling Reaction: L-Alanine methyl ester hydrochloride is neutralized with a base and added to the activated Boc-Gly-OH solution. The reaction mixture is stirred until completion.
-
Workup: The reaction mixture is filtered to remove by-products (like DCU if DCC is used). The filtrate is washed successively with dilute acid, water, and dilute base to remove unreacted starting materials and other impurities.
-
Isolation of Protected Dipeptide: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the protected dipeptide, Boc-Gly-Ala-OMe.
-
Deprotection: The Boc and methyl ester protecting groups are removed. The Boc group is typically removed with an acid like TFA, and the methyl ester is saponified with a base like NaOH.
-
Purification: The final this compound product is purified, often by recrystallization.
Enzymatic Synthesis of Glycyl-L-alanine
This protocol utilizes a protease, such as papain or thermolysin, to catalyze the peptide bond formation.[2]
Materials:
-
N-protected Glycine ester (e.g., Z-Gly-OEt) as the acyl donor.
-
L-Alanine amide (H-Ala-NH₂) as the acyl acceptor.
-
Enzyme (e.g., Papain or Thermolysin)
-
Buffer solution (e.g., Tris-HCl, pH 7-8)
-
Organic co-solvent (optional, to improve substrate solubility)
Procedure:
-
Substrate Preparation: The N-protected Glycine ester and L-Alanine amide are dissolved in the buffer solution.
-
Enzymatic Reaction: The enzyme is added to the substrate solution, and the mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation. The use of an ester and an amide as substrates helps to shift the reaction equilibrium towards synthesis.
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC.
-
Product Isolation and Purification: Once the reaction reaches equilibrium or the desired conversion, the product is isolated. This may involve precipitation of the product, followed by filtration. The enzyme can be removed by denaturation and centrifugation. The final product is then purified, typically by chromatography.
Prebiotic Synthesis of this compound (Trimetaphosphate-mediated)
This method simulates plausible prebiotic conditions for peptide formation.[4]
Materials:
-
Glycine
-
L-Alanine
-
Trisodium (B8492382) trimetaphosphate (TP)
-
Aqueous solution with controlled pH
Procedure:
-
Reaction Mixture Preparation: Glycine, L-Alanine, and trisodium trimetaphosphate are dissolved in an aqueous solution. The pH is adjusted as desired.[4]
-
Evaporation and Reaction: The reaction mixture is kept in an open container at a specific temperature (e.g., ranging from 0-100°C) for 24 hours to allow for evaporation, which concentrates the reactants and promotes condensation.[4]
-
Analysis: After 24 hours, the resulting solid is redissolved in water and analyzed by HPLC and mass spectrometry to identify and quantify the peptide products.[4]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the high-level experimental workflows for the different synthesis methodologies.
Caption: Comparative workflow of SPPS, LPPS, and Enzymatic Synthesis for dipeptides.
Since this compound is a fundamental building block of proteins and not a signaling molecule itself, a diagram illustrating a relevant biological pathway would be misleading. Instead, the following diagram details the logical steps involved in a typical peptide synthesis research project, from conception to a characterized final product.
Caption: A logical workflow for a typical peptide synthesis research project.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of prebiotic peptides gives clues to the origin of life on Earth | EurekAlert! [eurekalert.org]
- 4. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Glycylalanine: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of glycylalanine, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of all laboratory chemicals. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a dipeptide that, while valuable in research, requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Glycylalanine is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data Summary
The following table summarizes the GHS hazard classifications for N-Glycylalanine for easy reference.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem CID 98153[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's designated hazardous waste management program.[2][3][4] At no point should this compound or its containers be disposed of in the regular trash or poured down the drain.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, as hazardous waste.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce hazardous gases.[5]
Step 2: Container Selection and Labeling
-
Select a waste container that is compatible with this compound, in good condition, and has a secure, leak-proof lid.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other constituents. The date of waste accumulation should also be clearly marked.[3][4]
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][4][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure the waste container remains closed at all times, except when adding waste.[2][3]
Step 4: Arranging for Disposal
-
Once the waste container is full, or as per your institution's guidelines, contact your EHS or hazardous waste management office to arrange for a pickup.[3][4]
-
Provide a complete and accurate description of the waste to facilitate proper disposal.[3]
Step 5: Decontamination and Empty Container Disposal
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[2]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
Once triple-rinsed, the container labels should be defaced or removed, and the container can then be disposed of as regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Glycylalanine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents like Glycylalanine is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To protect against splashes and accidental eye contact, which can cause serious eye damage[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | To prevent skin contact, which can cause irritation[1][3]. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator with a particulate filter may be necessary. | To avoid inhalation of dust, which may cause respiratory irritation[1][2][3]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.
-
Engineering Controls and Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[4][5].
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[4][6].
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and the potential for spills[4].
-
-
Personal Protective Equipment (PPE) and Personal Hygiene :
-
Handling and Experimental Use :
Emergency Procedures
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][11].
-
Skin Contact : Take off contaminated clothing immediately. Rinse the affected skin area with water[2]. If skin irritation occurs, seek medical advice[13].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical advice[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container[5][14][15].
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].
-
-
Container Labeling :
-
Clearly label the waste container with the chemical name "this compound" and any other information required by your institution[5].
-
-
Storage of Waste :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal[15].
-
-
Final Disposal :
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. nyu.edu [nyu.edu]
- 9. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 10. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 11. ethz.ch [ethz.ch]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. carlroth.com [carlroth.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
